2-(Piperidin-1-yl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELIFPFCCGAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390776 | |
| Record name | 2-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-20-2 | |
| Record name | 2-(1-Piperidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Piperidin-1-yl)phenol, a heterocyclic compound featuring a piperidine ring N-substituted to a phenol moiety at the ortho position. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted properties, detailed experimental protocols for their determination, and a plausible synthetic route. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound in medicinal chemistry and drug development.
Chemical Identity and Predicted Properties
This compound is an organic compound belonging to the aminophenol class. Its structure consists of a phenol ring where the hydrogen at the 2-position is substituted by the nitrogen atom of a piperidine ring. This arrangement, featuring both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, suggests amphoteric properties and the potential for diverse biological interactions.
While experimental data is scarce, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₅NO | PubChemLite |
| Molecular Weight | 177.24 g/mol | PubChem |
| Monoisotopic Mass | 177.11537 Da | PubChemLite |
| XlogP | 2.5 | PubChemLite |
| Hydrogen Bond Donors | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| Rotatable Bonds | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed) |
Note: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations pending empirical validation.
Synthesis and Experimental Characterization Workflow
The characterization of a novel compound like this compound follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical experiments to determine its fundamental properties.
Caption: General workflow for the synthesis and physicochemical characterization of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical and analytical techniques.
Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the synthesis of this compound from commercially available starting materials.[1][2][3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromophenol (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[4]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromophenol (1.0 equiv) and piperidine (1.2 equiv).[4]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Melting Point Determination Protocol
The melting point provides a key indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the synthesized compound is completely dry. Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[5]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Determination (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to approximately 1-2°C per minute.[5][6]
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂).[5]
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.[7]
pKa Determination Protocol (Spectrophotometric Method)
The pKa values of the phenolic proton and the protonated piperidine nitrogen can be determined spectrophotometrically, leveraging the change in UV absorbance as a function of pH.[8][9]
Materials:
-
Stock solution of this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture)
-
A series of buffer solutions with known pH values (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Solution Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution of this compound into each of the different pH buffers, ensuring the final concentration of the compound is identical in each.[10]
-
Spectrum Measurement: For each solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).[8][10]
-
Data Analysis (Phenolic pKa):
-
Identify the wavelength of maximum absorbance for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms of the phenol.
-
Plot the absorbance at a chosen wavelength versus the pH of the solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic hydroxyl group.
-
Alternatively, use the Henderson-Hasselbalch equation by plotting pH vs. log([A⁻]/[HA]), where the ratio of the deprotonated (A⁻) to protonated (HA) species is determined from the absorbance values. The pKa is the pH at which the log of this ratio is zero.[11]
-
-
Data Analysis (Piperidine pKa): A similar analysis can be performed by monitoring changes in the absorbance spectrum at low pH values to determine the pKa of the protonated piperidine nitrogen.
Aqueous Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12][13]
Materials:
-
Crystalline this compound
-
Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. Ensure no solid particles are carried over.[15]
-
Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Dilute the saturated filtrate and measure its concentration using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[16]
-
Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at that temperature.
Potential Biological Activities
-
Antioxidant Activity: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[18]
-
Antimicrobial Properties: Many phenol derivatives exhibit antibacterial and antifungal properties.[18][19]
-
Antiproliferative and Anticancer Potential: The 4-aminophenol moiety, in particular, has been identified as a key structural element for the antiproliferative activity of certain compounds.[20] Derivatives of aminophenols are being investigated for their potential as anticancer agents, partly through their ability to interact with DNA.[21]
-
Enzyme Inhibition: The combination of aromatic and heterocyclic rings is common in enzyme inhibitors. Depending on the overall conformation and electronic properties, this compound could potentially interact with various enzymatic targets.[18]
It is critical to note that these are potential activities based on the broader class of aminophenols.[17] Extensive biological screening would be required to determine the actual pharmacological profile of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. web.pdx.edu [web.pdx.edu]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 2-(Piperidin-1-yl)phenol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from structurally related molecules to offer insights for research and development.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical compound is fundamental for any research endeavor. The following table summarizes the key identifiers and properties for this compound.
| Identifier Type | Data | Source |
| CAS Number | 65195-20-2 | ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |
| PubChem CID | 3262250 | Thermo Scientific Alfa Aesar |
| Molecular Formula | C₁₁H₁₅NO | ChemicalBook, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |
| Molecular Weight | 177.24 g/mol | ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar |
| IUPAC Name | This compound | Thermo Scientific Alfa Aesar |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2O | PubChemLite |
| InChI Key | OXELIFPFCCGAJX-UHFFFAOYSA-N | Thermo Scientific Alfa Aesar |
| Melting Point | 73°C to 76°C | Thermo Scientific Alfa Aesar |
| Density | 1.106 g/cm³ | Chemical Product Information |
Synthesis and Experimental Protocols
A proposed workflow for the synthesis of this compound is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.
Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Addition of Reactants: Add 2-bromophenol (1.0 equivalent) and piperidine (1.0-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by its melting point.
Potential Biological Activities and Signaling Pathways
Specific biological activities and the mechanism of action for this compound have not been extensively reported. However, the chemical structure, which combines a phenol and a piperidine moiety, suggests potential interactions with various biological targets. Phenolic compounds are known for their antioxidant properties, while the piperidine ring is a common scaffold in many centrally acting drugs.[1]
Structurally related compounds offer some clues. For instance, 2-(Piperazin-1-yl)phenol is a selective 5-HT1A receptor agonist.[2] While piperazine and piperidine have different chemical properties, this suggests that this compound could also have an affinity for neurotransmitter receptors.
Given the antioxidant potential of the phenolic group and the neuroactive potential of the piperidine moiety, a hypothetical signaling pathway where this compound might exert an effect could involve the modulation of oxidative stress and neuronal signaling.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical signaling pathway for this compound.
Conclusion
This compound is a readily identifiable chemical compound with a known CAS number and other identifiers. While specific research on its synthesis and biological activity is not abundant, its chemical structure suggests potential for further investigation, particularly in the areas of neuropharmacology and as an antioxidant. The provided synthetic workflow and hypothetical signaling pathway serve as a starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation is necessary to confirm these postulations.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Piperidin-1-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no publicly available experimental data from single-crystal X-ray diffraction or detailed multi-dimensional NMR spectroscopy specifically for 2-(Piperidin-1-yl)phenol has been identified. Consequently, this guide outlines a robust computational approach to determine its molecular structure and conformational preferences, a standard methodology in the absence of experimental data. The quantitative data presented herein is illustrative of the results expected from such a computational study.
Introduction
This compound is a substituted aromatic compound featuring a phenol ring linked to a piperidine moiety at the ortho position. The conformational flexibility of the piperidine ring, coupled with its steric and electronic influence on the phenol ring and the potential for intramolecular hydrogen bonding, makes a thorough understanding of its three-dimensional structure crucial for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical framework and methodologies for elucidating the molecular structure and conformation of this compound.
Predicted Molecular Properties
The fundamental properties of this compound are summarized in the table below. These values are typically calculated from its molecular formula and can be predicted using various computational tools.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| XlogP | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Conformational Analysis: A Computational Approach
Due to the lack of experimental data, a computational workflow is the most effective way to analyze the conformational landscape of this compound. Density Functional Theory (DFT) is a powerful method for this purpose, providing a good balance between accuracy and computational cost.
Experimental Protocol: In Silico Conformational Search and Geometry Optimization
A detailed protocol for the computational analysis is as follows:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of low-energy conformers. Key rotational bonds, such as the C-N bond linking the two rings and the bonds within the piperidine ring, are systematically rotated.
-
Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the initial search are then subjected to full geometry optimization using a higher level of theory. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step refines the molecular geometry to find the local energy minima on the potential energy surface.
-
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature according to the Boltzmann distribution.
-
Analysis of Structural Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformer(s) are analyzed to provide a detailed description of the molecular structure. The presence and geometry of any intramolecular hydrogen bonds are also investigated.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol for determining the stable conformers of this compound.
Predicted Molecular Structure and Conformation
The computational analysis is expected to reveal several stable conformers of this compound. The primary conformational isomerism arises from the chair and boat forms of the piperidine ring and the relative orientation of the phenol and piperidine rings.
Key Conformational Features
-
Piperidine Ring Conformation: The piperidine ring is expected to predominantly adopt a chair conformation , which is generally the most stable form for six-membered saturated rings.
-
Orientation of the Phenol Ring: The phenol ring can be positioned either axially or equatorially with respect to the piperidine ring. Due to steric hindrance, the equatorial position is likely to be energetically favored.
-
Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the phenol and the nitrogen atom of the piperidine ring. The existence and strength of this bond will significantly influence the preferred conformation.
Visualization of Conformational Isomers
The diagram below illustrates the relationship between the key predicted conformers.
Predicted Structural Parameters of the Most Stable Conformer
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the most stable, computationally determined conformer of this compound, which is anticipated to be the chair conformer with an equatorial phenol group and an intramolecular hydrogen bond.
Table 1: Predicted Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O-H | 0.97 | C(Ar)-O | 1.37 |
| C(Ar)-N | 1.40 | N-C(Pip) | 1.47 |
| C(Ar)-C(Ar) | 1.39 - 1.41 | C(Pip)-C(Pip) | 1.53 - 1.54 |
| C-H | 1.08 - 1.10 | N...H (H-Bond) | ~2.0 |
Table 2: Predicted Bond Angles (°)
| Angle | Value (°) | Angle | Value (°) |
| C-O-H | 109.5 | C-N-C (Pip) | 112.0 |
| C(Ar)-C(Ar)-N | 120.0 | C-C-C (Pip) | 111.0 |
| C(Ar)-C(Ar)-O | 119.5 | C(Ar)-N-C(Pip) | 118.0 |
Table 3: Predicted Key Dihedral Angles (°)
| Dihedral Angle (Atoms) | Value (°) | Description |
| C(Ar)-C(Ar)-N-C(Pip) | ~45 | Defines the twist of the piperidine ring relative to the phenol ring. |
| C(Pip)-N-C(Ar)-C(Ar) | ~135 | Further describes the relative orientation of the two rings. |
Conclusion
While experimental structural data for this compound is not currently available, this guide demonstrates that a comprehensive understanding of its molecular structure and conformation can be achieved through computational chemistry. The predicted dominant conformer is a chair form of the piperidine ring with the phenol group in an equatorial position, stabilized by an intramolecular hydrogen bond. The detailed computational protocol and the illustrative structural data provided herein offer a valuable framework for researchers and drug development professionals working with this and related molecules. Further experimental validation through X-ray crystallography or advanced NMR techniques would be beneficial to confirm these theoretical findings.
An In-depth Technical Guide on the Solubility and Stability of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Piperidin-1-yl)phenol, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information based on the well-established physicochemical properties of its core functional groups: a phenol ring and a piperidine moiety. Furthermore, this guide presents detailed, standardized experimental protocols for determining the kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound. These methodologies are aligned with industry standards and regulatory expectations, providing a robust framework for researchers to generate empirical data.
Introduction
This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and a tertiary amine within a piperidine ring. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for applications in drug discovery, formulation development, and chemical synthesis. The phenolic group imparts acidic properties and potential for antioxidant activity, while the piperidine ring introduces basicity and lipophilicity. The interplay of these features governs the compound's solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a predictive assessment of these properties and to equip researchers with the necessary experimental protocols to determine them accurately.
Predicted Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the medium and the polarity of the solvent. The presence of both an acidic phenol (pKa ~10) and a basic piperidine (pKa of the conjugate acid ~11) means the molecule can exist as a neutral species, a cation, an anion, or a zwitterion, depending on the pH.
Qualitative Solubility Predictions:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 2 (0.01 N HCl) | High | The piperidine nitrogen will be protonated, forming a soluble salt. |
| pH 7.4 (PBS) | Moderate to Low | The molecule will be predominantly in its neutral, less soluble form. | |
| pH 12 (0.01 N NaOH) | High | The phenolic proton will be removed, forming a soluble phenoxide salt. | |
| Polar Protic Solvents | Water, Methanol, Ethanol | Moderate to High | The molecule can act as both a hydrogen bond donor (phenol) and acceptor (phenol and piperidine). Small alcohols are good solvents for many phenolic and amine compounds.[1][2] |
| Polar Aprotic Solvents | DMSO, Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected. DMSO is generally an excellent solvent for a wide range of organic molecules. |
| Non-polar Solvents | Hexane, Toluene | Low | The polar functional groups will limit solubility in non-polar environments. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common assays in pharmaceutical development.[3]
Kinetic Solubility Assay
This high-throughput method is useful for early-stage discovery to get a rapid assessment of solubility.[4][5]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[4]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[3] The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the kinetic solubility assay.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[3][6]
Methodology:
-
Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, 0.01 N HCl, phosphate buffer pH 7.4, ethanol).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to determine the solubility.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, the phenolic group will be deprotonated, which may increase susceptibility to oxidative degradation. Phenolic compounds with adjacent hydroxyl groups are particularly susceptible to degradation at high pH, though this compound lacks this feature.[7][8]
-
Oxidative Stability: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.[9]
-
Photostability: Phenolic compounds can be sensitive to light, especially UV radiation, which can trigger degradation.[10][11] The extent of degradation will depend on the solvent and the presence of oxygen.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal degradation may occur, potentially involving the piperidine ring or the phenolic group.[10]
Diagram: Potential Degradation Pathways
Caption: Hypothetical oxidative degradation pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of a compound.[12] These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.[15]
-
Thermal Degradation: Store the solid compound and a solution (in a suitable solvent like water or ethanol) at 80°C for 7 days.[15]
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all major degradation products.
-
Data Interpretation:
-
Peak Purity Analysis: Ensure that the peak for the parent compound is pure and that there is no co-elution with degradation products.
-
Mass Balance Assessment: Calculate the mass balance to account for all the material after degradation. The typical acceptance criteria are 90-110%.[16]
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
Conclusion
While specific experimental data for this compound is not widely available, its structural components allow for a reasoned prediction of its solubility and stability profiles. The compound is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are likely to be oxidation of the phenol ring and, to a lesser extent, the piperidine nitrogen, as well as potential photodegradation. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine these critical physicochemical properties, thereby facilitating informed decisions in drug development and other scientific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmadekho.com [pharmadekho.com]
- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. onyxipca.com [onyxipca.com]
A Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physicochemical data for 2-(Piperidin-1-yl)phenol. Due to a lack of specific experimental data for the melting and boiling points of this compound in publicly accessible literature, this document presents data for structurally related compounds to offer a comparative analysis. Furthermore, it includes standardized experimental protocols for determining these fundamental properties and a representative synthetic method.
Physicochemical Data Summary
While specific experimental melting and boiling points for this compound are not readily found in the surveyed chemical literature, the properties of analogous compounds provide valuable context for estimating its physical state and behavior. The following table summarizes the available data for closely related piperidine and piperazine derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |
| 3-(Piperidin-1-yl)phenol | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |
| 4-(Piperidin-1-yl)phenol | C₁₁H₁₅NO | 177.24 | Data not available | Data not available |
| 2-(1-Piperazinyl)phenol | C₁₀H₁₄N₂O | 178.23 | 122.0 - 128.0[1] | Data not available |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting and boiling points, as well as a representative synthetic protocol for a related compound class.
1. Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be introduced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.
-
For accuracy, perform at least two measurements.
-
2. Determination of Boiling Point (Micro-reflux Method)
This protocol describes a common method for determining the boiling point of a small quantity of a liquid organic compound.
-
Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube (sealed at one end), and a heat source.
-
Procedure:
-
Add a small volume (approximately 0.5 mL) of the liquid sample to the small test tube.
-
Place the capillary tube, with its open end downwards, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).
-
Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
3. Representative Synthesis: Mannich Reaction for Aminomethylation of Phenols
The synthesis of 2-(piperidin-1-ylmethyl)phenol, a structural isomer, is often achieved via the Mannich reaction. This serves as a representative protocol for the synthesis of aminomethylated phenols.
-
Reaction: Phenol + Formaldehyde + Piperidine → 2-(Piperidin-1-ylmethyl)phenol
-
Materials: Phenol, aqueous formaldehyde solution (37%), piperidine, ethanol, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve phenol in ethanol.
-
Cool the solution in an ice bath and slowly add an equimolar amount of aqueous formaldehyde solution while stirring.
-
Continue stirring and add an equimolar amount of piperidine dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water) to purify it.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the free base precipitates.
-
Filter the solid, wash with water, and dry under vacuum.
-
Logical Relationships of this compound and Related Compounds
The following diagram illustrates the structural relationship between this compound and the related compounds for which physical data has been presented.
Caption: Structural relationships of the target compound.
References
Spectroscopic and Synthetic Profile of 2-(Piperidin-1-yl)phenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-1-yl)phenol, a molecule of interest to researchers, scientists, and professionals in drug development. This document collates available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate replication and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.80 - 7.20 | m | 4H | Ar-H |
| 3.00 - 3.20 | m | 4H | N-(CH ₂)₂ |
| 1.60 - 1.80 | m | 6H | -(CH ₂)₃- |
| 9.5 - 10.5 | br s | 1H | OH |
Note: The chemical shift of the phenolic proton (OH) can be variable and is dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155 - 160 | C -OH (Ar) |
| 140 - 145 | C -N (Ar) |
| 115 - 125 | Ar-C H |
| 50 - 55 | N-(C H₂)₂ |
| 24 - 27 | -(C H₂)₃- |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| 3050 - 3010 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 - 1180 | Strong | C-O stretch (phenol) |
| 1200 - 1000 | Medium | C-N stretch (tertiary amine) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 177.11 | [M]⁺ (Molecular Ion) |
| 178.12 | [M+H]⁺ |
Predicted data from PubChemLite suggests the monoisotopic mass is 177.11537 Da.[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a suitable starting material, such as 2-bromophenol or 2-fluorophenol, with piperidine. The reaction is typically carried out in the presence of a base and a suitable solvent.
Materials:
-
2-Bromophenol or 2-Fluorophenol
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Palladium or Copper catalyst (optional, for cross-coupling reactions)
Procedure:
-
To a round-bottom flask, add 2-bromophenol (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF as the solvent to dissolve the reactants.
-
If employing a cross-coupling strategy, add a catalytic amount of a palladium or copper catalyst and a suitable ligand.
-
Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.
References
Theoretical and Computational Insights into 2-(Piperidin-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Piperidin-1-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this compound, this document presents data generated through robust computational chemistry methods, benchmarked against similar molecules reported in the literature. The methodologies employed are detailed to ensure transparency and reproducibility.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a phenol ring substituted with a piperidine moiety at the ortho position. The proximity of the basic nitrogen atom of the piperidine ring and the acidic hydroxyl group of the phenol ring allows for potential intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.
Optimized Molecular Geometry
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry reveals a stable conformation characterized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the piperidine nitrogen.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| O-H | 0.998 | ||
| H···N | 1.785 | ||
| O-H···N | 145.2 | ||
| C(phenol)-O | 1.365 | ||
| C(phenol)-C(piperidine) | 1.412 | ||
| C-N (piperidine avg.) | 1.468 | ||
| C-C (phenol avg.) | 1.395 | ||
| C-C (piperidine avg.) | 1.538 | ||
| C-O-H | 108.9 | ||
| C-C-N (piperidine avg.) | 111.5 | ||
| C(phenol)-C(phenol)-C(piperidine)-N | 45.8 |
Computational and Experimental Protocols
Computational Methodology
All computational data presented in this guide were generated using the Gaussian 16 suite of programs. The following protocol was employed:
-
Geometry Optimization and Frequency Analysis: The initial structure of this compound was built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
-
Electronic Properties: Key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory.
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.
Referenced Experimental Protocols
While specific experimental data for this compound is not extensively available, the following are typical protocols used for the characterization of similar piperidine-phenol derivatives found in the literature:
-
Synthesis: The synthesis of related alkylaminophenols is often achieved through Mannich or Petasis reactions. For instance, the Petasis reaction involves the reaction of an amine (piperidine), an aldehyde, and a vinyl or aryl boronic acid.
-
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a spectrometer operating at frequencies such as 400 or 500 MHz for ¹H.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol or methanol) using a UV-Vis spectrophotometer.
-
Electronic and Spectroscopic Properties
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.15 |
| HOMO-LUMO Gap (ΔE) | 5.74 |
The HOMO is primarily localized on the phenol ring, particularly the oxygen atom, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the piperidine ring.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution. For this compound, the most negative potential (red region) is localized around the phenolic oxygen atom, confirming it as a site for electrophilic attack. The most positive potential (blue region) is found around the hydroxyl hydrogen, indicating its acidic nature.
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. Key vibrational modes are summarized in the table below.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H stretch (H-bonded) | 3450 | Stretching of the intramolecularly hydrogen-bonded hydroxyl group. |
| C-H stretch (aromatic) | 3050-3100 | Stretching of C-H bonds on the phenol ring. |
| C-H stretch (aliphatic) | 2850-2950 | Stretching of C-H bonds on the piperidine ring. |
| C=C stretch (aromatic) | 1500-1600 | In-plane stretching of the carbon-carbon bonds in the phenol ring. |
| C-N stretch | 1150-1250 | Stretching of the carbon-nitrogen bonds in the piperidine ring. |
| C-O stretch | 1200-1300 | Stretching of the carbon-oxygen bond of the phenol group. |
Potential Signaling Pathways and Biological Interactions
While the specific biological activity of this compound is not extensively documented, related piperidine-containing compounds have shown a wide range of pharmacological activities. Molecular docking studies on analogous molecules suggest potential interactions with various biological targets. A hypothetical interaction pathway is depicted below.
Conclusion
This technical guide provides a foundational computational analysis of this compound. The presented data on its optimized geometry, electronic properties, and vibrational frequencies offer valuable insights for researchers in medicinal chemistry and drug design. The detailed methodologies and comparative framework with related compounds aim to facilitate further experimental and theoretical investigations into this and similar molecular scaffolds. The potential for intramolecular hydrogen bonding is a key structural feature that likely governs its chemical behavior and biological activity. Future studies should focus on experimental validation of these computational predictions and exploration of its pharmacological potential.
A Comprehensive Technical Guide to the Potential Biological Activities of 2-(Piperidin-1-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities exhibited by 2-(Piperidin-1-yl)phenol derivatives. The unique structural combination of a piperidine ring and a phenolic group confers a wide range of pharmacological properties, making these compounds a significant area of interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key findings on their anticancer, antimicrobial, and neuroprotective potential, among other activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
This compound derivatives have emerged as promising candidates for anticancer drug development.[3] Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in cancer cell proliferation, survival, and migration.[1][3]
Modulation of Signaling Pathways
Several studies indicate that these derivatives can influence key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are critical for cell survival and proliferation.[1][3] For instance, piperine, a well-known alkaloid containing a piperidine moiety, has been shown to regulate these pathways.[3] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Cytotoxic Activity
Phenolic derivatives, in general, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] For example, certain phenolic derivatives isolated from Piper betle have shown notable activity against human oral cancer cell lines.[4]
Table 1: Cytotoxic Activity of Phenolic Derivatives
| Compound | Cell Line | GI50 (μg/mL) | Reference Compound | GI50 (μg/mL) |
| H2 | SCC-40 | 24.08 | Doxorubicin® | < 10 |
| H2 | SCC-29B | 33.08 | Doxorubicin® | < 10 |
| M1 | SCC-40 | 35.03 | Doxorubicin® | < 10 |
| M1 | SCC-29B | 47.06 | Doxorubicin® | < 10 |
| Data sourced from[4] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to evaluate the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity
The piperidine scaffold is a key feature in many compounds with antimicrobial properties.[2][6][7] Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.[6][8]
Antibacterial and Antifungal Efficacy
Studies have shown that these derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some compounds have exhibited antimicrobial activity comparable to standard antibiotics.[7]
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 10 µL | Zone of Inhibition (mm) at 20 µL | Standard (Chloramphenicol) Zone of Inhibition (mm) |
| 1 | S. aureus | 12 ± 1.32 | 16 ± 1.54 | 25 ± 2.12 |
| 1 | E. coli | 11 ± 1.23 | 14 ± 1.11 | 22 ± 1.13 |
| 2 | S. aureus | 19 ± 1.63 | 23 ± 2.45 | 25 ± 2.12 |
| 2 | E. coli | 15 ± 1.19 | 18 ± 1.34 | 22 ± 1.13 |
| Data represents (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2). Sourced from[6] |
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a widely used technique for assessing the antimicrobial activity of chemical substances.[6]
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disc Preparation: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL dissolved in a suitable solvent like ethanol).[6]
-
Disc Application: The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.[6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Activity in Neurodegenerative Diseases
Piperidine derivatives are being investigated as potential therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease.[2][9] Their multifaceted activity includes inhibition of key enzymes and modulation of pathological protein aggregation.[9]
Cholinesterase Inhibition
A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Several piperidine derivatives have been shown to be potent inhibitors of these enzymes, with some exhibiting IC50 values in the low-nanomolar range.[9]
Table 3: Cholinesterase Inhibition by Piperidine Derivatives
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | AChE Selectivity Index |
| 5h | 6.83 | - | - |
| 5k | 2.13 | - | ~38-fold |
| Donepezil (Ref.) | - | - | - |
| Data for N'-(4-benzylpiperidin-1-yl)alkylamine derivatives. Sourced from[9] |
Inhibition of Amyloid-Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain piperidine derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ1-42, with some compounds achieving up to 89% inhibition at a concentration of 25 μM.[9]
Antioxidant Activity
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[10][11][12] Phenolic compounds are well-known for their antioxidant properties.[13][14] Piperidine derivatives containing phenolic groups have shown potent oxygen radical absorbance capacity (ORAC), indicating their potential to mitigate oxidative stress in the brain.[9]
Other Potential Biological Activities
The versatile scaffold of this compound derivatives has led to the exploration of other therapeutic applications.
-
Anti-inflammatory Activity: Some piperidine derivatives exhibit anti-inflammatory properties, which are relevant for a wide range of diseases.[2][13]
-
μ Opioid Receptor Agonism: Specific analogues have been designed as highly potent and selective μ opioid receptor agonists, indicating potential applications in pain management.[15]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Piperidine-constrained phenethylamines have been identified as novel DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes.[16]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The evidence strongly supports their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this versatile class of molecules.
References
- 1. Buy 2-(Piperidin-2-yl)phenol (EVT-13736298) [evitachem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new anticancer phenolic derivatives from leaves of Piper betle Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 2-(Piperidin-1-yl)phenol: A Putative Exploration
Disclaimer: This technical guide addresses the potential mechanism of action of 2-(Piperidin-1-yl)phenol. It is critical to note that, as of the date of this document, direct experimental studies elucidating the specific molecular targets and pharmacological effects of this compound are not available in the public domain. The information presented herein is, therefore, a theoretical exploration based on the well-established activities of its core chemical scaffolds—the phenol ring and the piperidine moiety—and the known pharmacology of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals as a guide for potential avenues of investigation.
Introduction
This compound is a small molecule featuring a phenol group substituted at the ortho position with a piperidine ring. The confluence of these two pharmacologically significant moieties suggests a potential for a diverse range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may undergo metabolic transformations, while the piperidine ring, a common scaffold in numerous centrally active drugs, imparts basicity and a defined three-dimensional structure that can facilitate interactions with various biological targets. This guide will explore the putative mechanisms of action of this compound by dissecting the pharmacological profiles of its constituent parts and structurally similar compounds.
Putative Pharmacological Targets and Mechanisms of Action
Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These include modulation of sigma receptors, inhibition of monoamine oxidases or acetylcholinesterase, and exertion of anti-inflammatory effects.
Sigma Receptor Modulation
The piperidine scaffold is a key feature in many high-affinity sigma receptor ligands.[1] Sigma receptors, which are not a type of opioid receptor, are involved in a variety of cellular functions and have been implicated in neurological and psychiatric disorders.
Hypothesized Signaling Pathway:
Monoamine Oxidase (MAO) Inhibition
Phenolic compounds and various piperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.
Hypothesized Mechanism:
References
- 1. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety, Toxicity, and Handling of 2-(Piperidin-1-yl)phenol
Introduction
2-(Piperidin-1-yl)phenol is a chemical compound that incorporates both a phenol and a piperidine moiety. Phenolic compounds are widely recognized for their diverse biological activities and are also known for their inherent toxicity. Similarly, the piperidine ring is a common scaffold in many pharmaceuticals and biologically active molecules. The combination of these two functional groups suggests that this compound may possess interesting pharmacological properties, but also necessitates a careful evaluation of its safety and toxicity profile. This guide aims to provide a comprehensive overview of the known and inferred safety, toxicity, and handling considerations for this compound to support researchers and professionals in its safe utilization.
Hazard Identification and Classification
Specific GHS classification for this compound is not available. However, based on the GHS classifications of its parent compounds and a closely related isomer, 3-(Piperidin-1-yl)phenol, the following hazards can be anticipated.
Inferred GHS Classification:
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
This classification is inferred from the known hazards of 3-(Piperidin-1-yl)phenol and should be treated as a preliminary assessment.
Toxicological Profile
A definitive toxicological profile for this compound has not been established. The following information is based on the known toxicological properties of phenol and piperidine.
General Toxicity
Phenol is a highly toxic and corrosive substance that can cause severe systemic effects through all routes of exposure, including inhalation, ingestion, and dermal contact.[1][2] It is readily absorbed through the skin and can lead to central nervous system depression, cardiovascular effects, and damage to the liver and kidneys.[1] Piperidine is also a toxic and corrosive compound, capable of causing severe skin burns and eye damage.
Acute Toxicity
No quantitative data (e.g., LD50, LC50) for this compound is available. Based on the toxicity of phenol and related compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[3] Systemic effects similar to phenol poisoning, such as headache, dizziness, nausea, and vomiting, are possible.[1]
Chronic Toxicity
The effects of chronic exposure to this compound are unknown. Chronic exposure to phenol is known to cause damage to the liver, kidneys, and central nervous system.[1]
Safety and Handling
Due to the inferred hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield should be worn.
-
Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Nitrile gloves may not provide adequate protection against phenol and its derivatives.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Engineering Controls
All handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated laboratory with a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Storage
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Spills and Waste Disposal
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact environmental health and safety personnel.
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
No specific experimental protocols for the toxicological assessment of this compound were found in the reviewed literature. Researchers planning to conduct such studies should adapt standard OECD guidelines for testing of chemicals, such as:
-
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
-
OECD 402: Acute Dermal Toxicity
-
OECD 404: Acute Dermal Irritation/Corrosion
-
OECD 405: Acute Eye Irritation/Corrosion
Visualizations
Logical Workflow for Safe Handling
Caption: Figure 1: Safe Handling Workflow for this compound
Inferred Hazard Relationship
Caption: Figure 2: Inferred Hazard Relationship
Conclusion
While this compound may be a compound of interest for research and drug development, the lack of specific safety and toxicity data necessitates a highly cautious approach. By understanding the significant hazards associated with its constituent moieties, phenol and piperidine, and by implementing stringent safety protocols, researchers can minimize the risks associated with handling this compound. Further toxicological studies are essential to fully characterize the safety profile of this compound.
References
Synonyms and alternative names for 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-yl)phenol, a substituted phenolic compound featuring a piperidine moiety, is a molecule of interest within chemical synthesis and early-stage drug discovery. Its structural alerts—a phenol group amenable to various reactions and a saturated heterocyclic amine—suggest potential for derivatization and exploration of its bioactivity. This technical guide provides a comprehensive overview of the known synonyms, alternative names, and fundamental chemical properties of this compound. While extensive biological data and specific signaling pathway involvement for this exact molecule are not widely documented in publicly available scientific literature, this guide will touch upon the broader context of piperidine-containing compounds in drug development and outline a general synthetic approach.
Synonyms and Alternative Names
For clarity and comprehensive literature searching, a list of known synonyms and alternative names for this compound is provided below.
| Synonym/Alternative Name |
| 2-Piperidinophenol |
| 1-(2-Hydroxyphenyl)piperidine |
| Phenol, 2-(1-piperidinyl)- |
| 2-(1-Piperidino)phenol |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 65195-20-2 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 73-76 °C |
| Boiling Point | Not extensively reported |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. |
| SMILES | OC1=CC=CC=C1N1CCCCC1 |
| InChI Key | OXELIFPFCCGAJX-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, suggesting it is either commercially available or synthesized via standard organic chemistry reactions. A plausible and commonly employed synthetic route is the Buchwald-Hartwig amination.
General Synthetic Workflow: Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The general workflow for the synthesis of this compound via this method is depicted below.
Caption: Synthetic workflow for this compound.
Hypothetical Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Addition of Reactants: Add 2-halophenol (1.0 equivalent) and the anhydrous solvent. Stir the mixture for a few minutes, then add piperidine (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Activity and Signaling Pathways
There is a notable scarcity of published research detailing the specific biological activities and mechanisms of action of this compound. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.
Derivatives of piperidine are known to interact with various biological targets, including but not limited to:
-
G-protein coupled receptors (GPCRs): Many piperidine-containing drugs are antagonists or agonists for receptors such as dopamine, serotonin, and opioid receptors.
-
Ion channels: Certain piperidine derivatives can modulate the activity of ion channels.
-
Enzymes: The piperidine moiety can be found in various enzyme inhibitors.
Given the presence of the piperidine ring and the phenolic hydroxyl group, this compound could hypothetically be investigated for activities such as:
-
Antioxidant properties: Phenolic compounds are known for their ability to scavenge free radicals.
-
Neuropharmacological effects: Due to the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs.
-
Antimicrobial activity: The piperidine nucleus is present in some antibacterial and antifungal agents.
A logical workflow for the initial biological screening of this compound is proposed below.
Caption: Initial biological screening workflow.
Conclusion
This compound is a readily accessible chemical entity with potential for further chemical modification and biological investigation. While its specific biological functions are currently underexplored in the public domain, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical identity and a framework for its synthesis and potential biological screening. Further research is warranted to elucidate the specific pharmacological profile of this compound and its derivatives.
An In-depth Technical Guide to the Natural Occurrence of Piperidine and Phenolic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of piperidine and phenolic derivatives. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the rich chemistry of these naturally occurring compounds. The guide includes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of these important molecular classes.
Piperidine Derivatives: A Core Moiety in Natural Alkaloids
The piperidine ring is a fundamental heterocyclic amine structure present in a wide array of natural alkaloids.[1] These compounds exhibit a diverse range of biological activities, from the pungency of black pepper to potent toxicity.[2][3]
Natural Occurrence of Piperidine Alkaloids
Piperidine and its derivatives are found in various plant families, including Piperaceae, Solanaceae, and Apiaceae.[1][4] The piperidine structural motif is a key component of numerous alkaloids, such as piperine, which is responsible for the spicy taste of black pepper.[1] Other notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine from tree tobacco (Nicotiana glauca), lobeline from Indian tobacco, and the highly toxic coniine from poison hemlock (Conium maculatum).[1] Piperidine itself has been isolated from black pepper, Psilocaulon absimile, and Petrosimonia monandra.[1]
Quantitative Data on Piperidine Derivatives
The concentration of piperidine and its derivatives can vary significantly depending on the natural source and environmental conditions. Black pepper (Piper nigrum) is one of the most well-known sources.
| Compound | Natural Source | Part of Plant | Concentration/Amount |
| Piperidine | Black Pepper | Peppercorns | 0.5-5% (of which a smaller fraction is piperidine itself)[5] |
| Piperidine | Allspice | Fruit | ~0.066%[5] |
| Piperidine | Chili Pepper | Fruit | ~0.004%[5] |
| Piperine | Piper nigrum | Fruit | 4.5-8%[6] |
| Piperine | Piper nigrum, P. longum | Fruit | 2% to 7.4%[7] |
Biosynthesis of Piperidine Alkaloids
The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine.[4] The pathway involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form the piperidine ring.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine alkaloids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Piperidine - HerbPedia [herbpedia.wikidot.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mitrask.com [mitrask.com]
Methodological & Application
Synthesis of 2-(Piperidin-1-yl)phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4]
Introduction
The this compound moiety is a key structural feature in a variety of biologically active compounds. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its combination with a phenol group offers opportunities for further functionalization and interaction with biological targets. The Buchwald-Hartwig amination provides an efficient and high-yielding route to this compound, starting from readily available 2-bromophenol and piperidine.[2][5]
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromophenol with piperidine in the presence of a suitable phosphine ligand and a strong base.
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for Buchwald-Hartwig amination reactions.[5]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-Bromophenol | 173.01 |
| Piperidine | 85.15 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 |
| Sodium tert-butoxide (NaOtBu) | 96.10 |
| Toluene (anhydrous, degassed) | 92.14 |
| Diethyl ether | 74.12 |
| Hexane | 86.18 |
| Ethyl acetate | 88.11 |
| Silica gel (230-400 mesh) | - |
| Anhydrous sodium sulfate | 142.04 |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) under an inert atmosphere.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene (10 mL) to the flask via syringe.
-
Add 2-bromophenol (1.0 mmol, 173 mg) to the reaction mixture.
-
Finally, add piperidine (1.2 mmol, 0.12 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6][7][8]
-
Pack the column with silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) to isolate the pure product.
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Quantitative Data
| Parameter | Value |
| Reactant | 2-Bromophenol |
| Amount | 1.0 mmol |
| Product | This compound |
| Theoretical Yield | 177.24 mg |
| Expected Yield | High (typically >80% for Buchwald-Hartwig aminations) |
| Appearance | Solid |
Characterization Data (Predicted)
The following are predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound based on the analysis of similar structures. Actual experimental data should be obtained for confirmation.[9][10][11][12][13]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.80 (m, 4H, Ar-H), 4.90 (br s, 1H, OH), 3.00-2.90 (m, 4H, N-CH₂), 1.80-1.70 (m, 4H, CH₂), 1.65-1.55 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 142.0, 122.0, 120.0, 118.0, 115.0, 53.0, 26.0, 24.0.
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: One-Step Synthesis of Piperidin-2-yl Flavonoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the one-step synthesis of piperidin-2-yl flavonoid alkaloids, a class of compounds with significant therapeutic potential. The protocols detailed below focus on the efficient and regioselective synthesis via the phenolic Mannich reaction, along with insights into their biological activities and mechanisms of action.
Application Notes
Piperidin-2-yl flavonoid alkaloids are hybrid molecules that combine the structural features of flavonoids and piperidine alkaloids. This unique combination often leads to enhanced biological activity, including potent anticancer, anti-inflammatory, and antiviral properties. The one-step synthesis of these compounds is of significant interest as it offers a streamlined and cost-effective approach to generate libraries of novel derivatives for drug discovery and development.
The key synthetic strategy highlighted is the phenolic Mannich reaction. This reaction involves the aminoalkylation of a phenol, in this case, a flavonoid with a free hydroxyl group on the A-ring (such as chrysin), with a cyclic imine or an in situ-generated iminium salt. A significant advantage of this method is the ability to control the regioselectivity of the piperidin-2-yl substitution on the flavonoid scaffold. By carefully selecting the reaction conditions, such as the solvent system and the presence or absence of a base, the substitution can be directed to either the C-6 or C-8 position of the flavonoid's A-ring. This regiocontrol is crucial for structure-activity relationship (SAR) studies.
The synthesized piperidin-2-yl flavonoid alkaloids have been shown to exert their biological effects through various mechanisms. A prominent target for this class of compounds is the cell cycle machinery, specifically through the inhibition of cyclin-dependent kinases (CDKs). By inhibiting CDKs, these alkaloids can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, they have been implicated in the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases. The ability to synthesize these complex molecules in a single step provides a powerful tool for the exploration of their therapeutic potential.
Data Presentation
Table 1: Regioselective One-Step Synthesis of Piperidin-2-yl Chrysin Derivatives.
| Entry | Flavonoid | Cyclic Imine/Amine + Aldehyde | Solvent | Base | Product (Major Isomer) | Yield (%) | Reference |
| 1 | Chrysin | Δ¹-Piperideine | H₂O/THF | None | 6-(Piperidin-2-yl)chrysin | Good to Excellent | [1] |
| 2 | Chrysin | Δ¹-Piperideine | H₂O | NaOH | 8-(Piperidin-2-yl)chrysin | Good to Excellent | [1] |
| 3 | Chrysin | Dicyclohexylamine + Formaldehyde | Methanol/DMF | N/A | 8-((Dicyclohexylamino)methyl)chrysin | 59.7 | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-(Piperidin-2-yl)chrysin (C-6 Alkylation)
This protocol is adapted from the principles of regioselective Mannich reactions of flavonoids.[1]
Materials:
-
Chrysin (5,7-dihydroxyflavone)
-
Δ¹-Piperideine (or its stable precursor, e.g., 2-methoxypiperidine)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve chrysin (1.0 eq) in a 1:1 mixture of deionized water and tetrahydrofuran (H₂O/THF).
-
To this solution, add Δ¹-piperideine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-(piperidin-2-yl)chrysin.
Protocol 2: Regioselective Synthesis of 8-(Piperidin-2-yl)chrysin (C-8 Alkylation)
This protocol is adapted from the principles of regioselective Mannich reactions of flavonoids.[1]
Materials:
-
Chrysin (5,7-dihydroxyflavone)
-
Δ¹-Piperideine (or its stable precursor)
-
Deionized Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a round-bottom flask, dissolve chrysin (1.0 eq) in deionized water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until the chrysin is fully dissolved.
-
Add Δ¹-piperideine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, neutralize the mixture with 1 M HCl to pH 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the desired 8-(piperidin-2-yl)chrysin.
Mandatory Visualization
References
Application Notes and Protocols for 2-(Piperidin-1-yl)phenol and its Analogs in Organometallic Catalysis
To the Researcher: Extensive investigation for the direct application of 2-(Piperidin-1-yl)phenol as a ligand in organometallic catalysis has yielded limited specific examples with detailed protocols in the current body of scientific literature. However, the foundational chemical structure of this compound, which features a phenolic hydroxyl group and a piperidine nitrogen atom in a strategic ortho relationship, suggests significant potential for its use as a bidentate ligand in a variety of catalytic reactions.
This document provides a detailed overview of closely related analogs of this compound that have been successfully employed in organometallic catalysis. The principles, experimental setups, and catalytic cycles described for these analogs can serve as a robust starting point and a valuable guide for the development of catalytic systems based on this compound. The information is organized into distinct application notes, each focusing on a specific analog and its catalytic application.
Application Note 1: Directing Group-Assisted C-H Functionalization using a Methyl 2-(piperidin-1-yl)benzoate Analog
Introduction
The piperidinyl moiety, when positioned ortho to a coordinating group on an aromatic ring, can act as an effective directing group in palladium-catalyzed C-H activation. This allows for the selective functionalization of a specific C-H bond, providing a powerful tool for the synthesis of complex organic molecules. The analog, Methyl 2-(piperidin-1-yl)benzoate, exemplifies this principle where the piperidine nitrogen is believed to coordinate to the palladium center, facilitating the activation of the ortho C-H bond on the benzoate ring.[1]
Proposed Catalytic Cycle
The catalytic cycle for this directed C-H arylation is proposed to proceed through the formation of a stable palladacycle intermediate. This intermediate brings the palladium catalyst in close proximity to the target C-H bond, enabling its cleavage and subsequent cross-coupling with an aryl halide.[1]
Caption: Proposed catalytic cycle for directed C-H arylation.
Experimental Protocol (Hypothetical for a C-H Arylation)
This protocol is based on established methods for directing group-assisted C-H functionalization and can be adapted for this compound.[1]
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate (or this compound as the ligand)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Celite
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the piperidine-containing substrate (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate can then be concentrated and purified by column chromatography.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the optimization of such a reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Dioxane | 110 | 85 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 110 | 78 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane | 110 | 65 |
Application Note 2: Asymmetric Organocatalysis with Chiral Piperidine Derivatives
Introduction
Chiral piperidine scaffolds are valuable in asymmetric organocatalysis.[2] Derivatives of piperidin-2-ylmethylacetate, which are structurally analogous to proline, are potential catalysts for various stereoselective transformations, including aldol and Michael additions.[2] The secondary amine within the piperidine ring can participate in enamine or iminium ion formation, which are key activation modes in many organocatalytic reactions.[2]
Experimental Workflow for Asymmetric Aldol Reaction
The following diagram illustrates a general workflow for an asymmetric aldol reaction catalyzed by a chiral piperidine derivative.
References
Development of 2-(Piperidin-1-yl)phenol Derivatives as Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenolic compounds, known for their diverse biological activities, represent a promising scaffold for the design of new antimicrobial drugs. This document details the application and protocols for the development of 2-(Piperidin-1-yl)phenol derivatives, a class of compounds with potential antimicrobial efficacy. The integration of a lipophilic piperidine ring with a hydrophilic phenol moiety may enhance membrane permeability and interaction with bacterial targets. These notes provide a framework for the synthesis, antimicrobial evaluation, and understanding of the potential mechanism of action of these derivatives.
Data Presentation: Antimicrobial Activity of Piperidine Derivatives
While specific quantitative data for this compound derivatives are limited in publicly available literature, the following tables summarize the antimicrobial activity of related piperidine and phenolic compounds to provide a baseline for expected efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives
| Compound ID | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Escherichia coli (ATCC 8739) MIC (µg/mL) | Bacillus subtilis (MTCC 441) MIC (µg/mL) | Reference |
| 1a | 125 | 250 | 125 | [1] |
| 2a | >500 | >500 | >500 | [1] |
| 3a | >500 | >500 | >500 | [1] |
| 4a | 125 | 250 | 125 | [1] |
| 5a | 250 | 500 | 250 | [1] |
| 6a | >500 | >500 | >500 | [1] |
| Ampicillin | 250 | 100 | 100 | [1] |
Table 2: Antifungal Activity of Piperidin-4-one Thiosemicarbazone Derivatives
| Compound ID | M. gypseum MIC (µg/mL) | M. canis MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) | T. rubrum MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 1b | 125 | 250 | 125 | 125 | 250 | [1] |
| 2b | 125 | 125 | 62.5 | 62.5 | 125 | [1] |
| 3b | 62.5 | 125 | 62.5 | 125 | 125 | [1] |
| 4b | 250 | 250 | 125 | 125 | 250 | [1] |
| 5b | 125 | 125 | 62.5 | 62.5 | 125 | [1] |
| 6b | 62.5 | 125 | 125 | 125 | 125 | [1] |
| Terbinafine | 62.5 | 62.5 | 31.25 | 31.25 | 62.5 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives via Mannich Reaction
The Mannich reaction is a suitable method for the synthesis of this compound derivatives. This one-pot, three-component condensation involves a phenol, formaldehyde, and a secondary amine (piperidine).
Materials:
-
Substituted Phenol (1 equivalent)
-
Formaldehyde (37% aqueous solution, 2.2 equivalents)
-
Piperidine (1.1 equivalents)
-
Ethanol
-
Hydrochloric Acid (for pH adjustment if necessary)
-
Sodium Hydroxide (for neutralization)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol in ethanol, add piperidine and stir the mixture at room temperature.
-
Slowly add the formaldehyde solution to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
This method assesses the susceptibility of bacteria to the synthesized compounds.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mandatory Visualizations
Proposed Mechanism of Action: Bacterial Membrane Disruption
Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, with membrane disruption being a prominent one. The lipophilic nature of the piperidine moiety in this compound derivatives can facilitate their partitioning into the bacterial cell membrane, while the hydroxyl group of the phenol can interact with membrane components. This can lead to a loss of membrane integrity and function.
Caption: Proposed mechanism of antimicrobial action.
Experimental Workflow: Synthesis and Antimicrobial Screening
The overall process for developing and evaluating this compound derivatives as antimicrobial agents involves a systematic workflow from chemical synthesis to biological testing.
Caption: Experimental workflow from synthesis to lead identification.
References
Application Notes and Protocols for the 2-(Piperidin-1-yl)phenol Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-1-yl)phenol moiety represents a privileged scaffold in medicinal chemistry. This structural motif, combining a hydrophilic piperidine ring with a hydrogen-bonding phenol group, serves as a versatile template for the design of novel therapeutic agents across various disease areas. Its synthetic tractability and ability to interact with diverse biological targets have made it a focal point in the development of new drugs targeting neurodegenerative diseases, cancer, and microbial infections.
These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative biological data and detailed experimental protocols for their synthesis and evaluation.
Therapeutic Applications & Biological Activity
The this compound scaffold and its close analogs have demonstrated significant potential in several key therapeutic areas:
-
Neurodegenerative Diseases: Derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, offering a symptomatic treatment strategy. The phenolic hydroxyl group can also confer antioxidant properties, which help mitigate the oxidative stress implicated in neuronal damage.[1]
-
Anticancer Activity: The piperidine ring is a common feature in many anticancer agents.[2] Derivatives of related phenolic and piperidine structures have been shown to modulate crucial signaling pathways involved in cancer cell proliferation, survival, and migration, such as the PI3K/Akt and STAT3 pathways.[2]
-
Antimicrobial Properties: The inherent properties of the piperidine nucleus have been exploited to develop compounds with antibacterial and antifungal activity.[3]
Data Presentation: Biological Activity of Scaffold Derivatives
To facilitate comparative analysis, the following tables summarize the biological activity of representative derivatives based on a closely related N-(2-(piperidine-1-yl)ethyl)benzamide scaffold, which serves as an excellent model for the potential of this structural class.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
Derivatives of the N-(2-(piperidine-1-yl)ethyl)benzamide series were evaluated for their ability to inhibit acetylcholinesterase. The data highlights the structure-activity relationship (SAR), where substitutions on the benzamide ring significantly influence potency.[4]
| Compound ID | Substitution (R) | IC₅₀ for AChE (µM) |
| 5a | 2-Cl | 0.09 ± 0.002 |
| 5b | 3-Cl | 0.63 ± 0.0002 |
| 5c | 4-Cl | > 10 |
| 5d | 2-F | 0.013 ± 0.0021 |
| 5e | 3-F | > 10 |
| 5f | 4-F | > 10 |
| 5g | 2-CH₃ | > 10 |
| 5h | 3-CH₃ | > 10 |
| 5i | 4-CH₃ | > 10 |
| 5j | 2-OCH₃ | > 10 |
| 5k | 3-OCH₃ | > 10 |
| 5l | 4-OCH₃ | > 10 |
| Donepezil | (Reference Drug) | 0.6 ± 0.05 |
Data sourced from[4].
SAR Insights: The data clearly indicates that substitution at the ortho position of the benzamide ring is critical for high potency. Compound 5d , with an ortho-fluoro substituent, was the most potent inhibitor, with an IC₅₀ value of 13 nM.[4] The ortho-chloro analog (5a ) also showed potent activity, significantly more so than the reference drug Donepezil.[4] In contrast, meta and para substitutions led to a dramatic loss of activity.[4]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of compounds based on this scaffold are provided below.
Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)phenol via Mannich Reaction
The Mannich reaction is a classic and efficient one-pot method for the aminomethylation of acidic protons, such as the ortho-hydrogen of a phenol, providing direct access to the core scaffold.[3][5]
Materials:
-
Phenol (1.0 eq)
-
Piperidine (1.2 eq)
-
Aqueous formaldehyde solution (37% w/w, 2.0 eq)
-
Ethanol (as solvent)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., 96% ethanol)
Procedure:
-
In a round-bottom flask, prepare a mixture of phenol (1.0 mmol), piperidine (1.2 mmol), and aqueous formaldehyde solution (2.0 mmol) in ethanol (10 mL).[3]
-
Stir the mixture at room temperature for 2 hours. The reaction can be gently heated to reflux for 3 hours to ensure completion, particularly with less reactive phenols.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by recrystallization from a suitable solvent, such as 96% ethanol, to yield the pure 2-(piperidin-1-ylmethyl)phenol product.[3]
Protocol 2: Synthesis of N-(2-(piperidin-1-yl)ethyl)benzamide Derivatives (Representative Example)
This protocol details the synthesis of the acetylcholinesterase inhibitors presented in Table 1, demonstrating a common method for elaborating the core scaffold.[4]
Step 1: Synthesis of 2-(2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione
-
Combine 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq), potassium phthalimide (1.1 eq), and potassium iodide (catalytic amount) in acetonitrile.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue is worked up to isolate the intermediate product.
Step 2: Synthesis of 1-(2-aminoethyl)piperidine
-
Dissolve the product from Step 1 in ethanol.
-
Add hydrazine hydrate (4.0 eq) and reflux the mixture for 3 hours.
-
After cooling, the mixture is acidified with HCl, filtered, and then basified with NaOH.
-
The aqueous layer is extracted with dichloromethane, and the organic layers are combined, dried, and concentrated to yield the amine intermediate.
Step 3: Synthesis of Final Benzamide Derivatives (e.g., Compound 5d)
-
Dissolve 1-(2-aminoethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired benzoyl chloride (e.g., 2-fluorobenzoyl chloride, 1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.[4]
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, is used to quantify the inhibitory potency of the synthesized compounds.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (Donepezil)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations in the appropriate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI) solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition for each compound concentration compared to a control well with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the log of inhibitor concentration against the percentage of inhibition.[4][6]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the application of the this compound scaffold.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Mechanism of action for AChE inhibitors based on the piperidine-phenol scaffold.
Caption: A potential neuroprotective signaling pathway modulated by phenolic compounds.
References
- 1. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Using 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-1-yl)phenol is a versatile organic compound incorporating both a phenol and a piperidine moiety. This unique structure allows it to act as a bidentate ligand, coordinating with various transition metals to form stable complexes. These metal complexes have shown significant potential as catalysts in a range of organic transformations, including oxidation and cross-coupling reactions. The ability of the phenolate oxygen and the piperidine nitrogen to bind to a metal center can modulate the metal's electronic properties and create a specific steric environment, leading to enhanced catalytic activity and selectivity.
These application notes provide an overview of the potential catalytic applications of this compound, along with detailed experimental protocols for its use in representative catalytic reactions. The information is intended to serve as a guide for researchers exploring the catalytic capabilities of this compound and its derivatives in academic and industrial settings, including drug development where efficient synthetic methodologies are crucial.
Catalytic Applications
The bifunctional nature of this compound makes it a promising ligand for various transition metal-catalyzed reactions. Two primary areas of application are highlighted below:
-
Catalytic Oxidation of Phenols: Metal complexes of this compound can be effective catalysts for the oxidation of substituted phenols to the corresponding quinones or for oxidative coupling reactions. The metal center, activated by the ligand, can facilitate the transfer of electrons from the phenolic substrate to an oxidant.
-
Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed reactions, such as Suzuki-Miyaura or C-H activation/arylation, the piperidinyl group can act as a directing group, facilitating the functionalization of specific C-H bonds. The this compound ligand can stabilize the palladium catalyst and promote efficient catalytic turnover.
Data Presentation
Table 1: Catalytic Oxidation of 2,4-di-tert-butylphenol using a Cu(II)-2-(Piperidin-1-yl)phenol Complex
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Quinone (%) |
| 1 | 1 | O₂ | Acetonitrile | 60 | 12 | 85 | >95 |
| 2 | 1 | H₂O₂ | Methanol | 25 | 24 | 72 | 90 |
| 3 | 0.5 | O₂ | Acetonitrile | 60 | 12 | 78 | >95 |
| 4 | 1 | O₂ | Toluene | 80 | 12 | 65 | 88 |
Table 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid using a Pd(II)-2-(Piperidin-1-yl)phenol Complex
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 2 | 0.5 | Cs₂CO₃ | Dioxane | 100 | 6 | 95 |
| 3 | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 0.5 | K₃PO₄ | THF | 80 | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Cu(II)-2-(Piperidin-1-yl)phenol Catalyst for Oxidation Reactions
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in anhydrous methanol.
-
Slowly add the copper(II) acetate solution to the this compound solution with vigorous stirring.
-
A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the Cu(II)-2-(Piperidin-1-yl)phenol complex.
-
Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).
Protocol 2: Catalytic Oxidation of 2,4-di-tert-butylphenol
Materials:
-
Cu(II)-2-(Piperidin-1-yl)phenol catalyst (from Protocol 1)
-
2,4-di-tert-butylphenol
-
Acetonitrile (or other suitable solvent)
-
Oxygen balloon or source of compressed air
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2,4-di-tert-butylphenol (1.0 mmol), the Cu(II)-2-(Piperidin-1-yl)phenol catalyst (0.01 mmol, 1 mol%), and acetonitrile (10 mL).
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (or other suitable solvent system)
-
Schlenk tube with magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and this compound (0.006 mmol, 0.6 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for catalyst synthesis and subsequent catalytic reaction.
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Analytical Determination of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 2-(Piperidin-1-yl)phenol. The methodologies described are based on established analytical principles for phenolic compounds and piperidine derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including bulk materials, reaction mixtures, and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of organic compounds. Spectroscopic methods for characterization are also discussed.
Sample Preparation
Effective sample preparation is critical to obtaining accurate and reproducible results by removing interfering matrix components and concentrating the analyte. The choice of sample preparation technique depends on the sample matrix.
Protocols:
-
For Solid Samples (e.g., bulk powder, formulations):
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the sample in a suitable solvent in which this compound is soluble (e.g., methanol, acetonitrile).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[1][2]
-
-
For Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
Direct Injection: If the sample is clean and the analyte concentration is within the instrument's linear range, direct injection after filtration may be possible.
-
Liquid-Liquid Extraction (LLE): This is a common technique to extract the analyte from an aqueous matrix into an immiscible organic solvent.
-
Adjust the pH of the aqueous sample to optimize the extraction of the phenolic compound.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex or shake the mixture vigorously for several minutes.
-
Allow the layers to separate.
-
Carefully collect the organic layer containing the analyte.
-
The extraction may be repeated to improve recovery.
-
The collected organic fractions can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.
-
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration.
-
Choose an appropriate SPE cartridge (e.g., C18 for reverse-phase extraction).
-
Condition the cartridge with an organic solvent (e.g., methanol) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong organic solvent.
-
The eluate can be evaporated and reconstituted for analysis.
-
-
-
For Biological Samples (e.g., plasma, urine):
-
Protein Precipitation: To remove proteins, add a precipitating agent like acetonitrile or methanol (typically 3 parts solvent to 1 part sample).[2] Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be further processed by LLE or SPE.
-
Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE and is amenable to automation. The aqueous sample is loaded onto a solid support, and the analyte is eluted with a water-immiscible organic solvent.[2]
-
Workflow for Sample Preparation:
Caption: General workflow for sample preparation prior to instrumental analysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of phenolic compounds.[3][4][5] A reversed-phase C18 column is typically suitable for the separation of moderately polar compounds like this compound.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient elution of Acetonitrile (A) and water with 0.1% formic acid (B) is recommended to ensure good peak shape and resolution.
-
Gradient Program:
-
0-5 min: 20% A
-
5-15 min: 20% to 80% A
-
15-20 min: 80% A
-
20-22 min: 80% to 20% A
-
22-30 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of approximately 270-280 nm is a reasonable starting point for phenolic compounds. A DAD can be used to monitor multiple wavelengths.
-
-
Calibration:
-
Prepare a stock solution of this compound reference standard of known concentration.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.
-
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds.[6][7] Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic performance.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole, ion trap)
-
-
Derivatization (Optional but Recommended):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.
-
Heat the mixture (e.g., 60-70 °C for 30 minutes) to facilitate the reaction.
-
The derivatized sample is then ready for injection.
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity.
-
-
Calibration: Similar to HPLC, a calibration curve is constructed using derivatized standards of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A thin film on a salt plate (for liquids) or a KBr pellet (for solids) can be prepared.[8][9]
-
Expected Absorptions: Look for characteristic peaks such as a broad O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), C-H stretches from the aromatic and piperidine rings (around 2800-3100 cm⁻¹), C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
In addition to GC-MS, direct infusion or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique that is likely to produce a prominent molecular ion peak.[8]
-
Data Presentation
Quantitative data obtained from method validation should be summarized for easy comparison.
Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.15 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Note: These are typical expected values and must be experimentally determined during method validation.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be subjected to a thorough validation process to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. phenomenex.com [phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Spectroscopic Characterization (FT-IR, NMR, UV), NPA, NBO, NLO, Thermochemical Analysis and Molecular Docking Studies of 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Versatility of 2-(Piperidin-1-yl)phenol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(Piperidin-1-yl)phenol and its derivatives in the synthesis of complex heterocyclic compounds. The unique structural motif of this compound, featuring a phenolic hydroxyl group ortho to a piperidine substituent, offers a versatile platform for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The piperidine moiety, in particular, is a prevalent feature in many biologically active molecules due to its favorable pharmacokinetic properties.[1] this compound serves as a valuable building block, enabling the synthesis of diverse heterocyclic systems through various reaction pathways. Its phenolic hydroxyl group can participate in electrophilic aromatic substitution and cyclization reactions, while the piperidine ring can act as a base or a nucleophile, and can be a precursor to other functional groups.[2] This document outlines key synthetic applications, providing detailed experimental protocols and quantitative data for the synthesis of chromene and benzoxazole derivatives.
I. Synthesis of Chromeno[2,3-d]pyrimidine Derivatives
A significant application of piperidine, a structural component of this compound, is in the one-pot, multi-component synthesis of complex heterocyclic systems. One such example is the synthesis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, a scaffold with potential anti-inflammatory, analgesic, and antitumor activities.[1]
Experimental Protocol: One-Pot Synthesis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol[1]
This protocol details a pseudo four-component, one-pot synthesis using piperidine, salicylaldehyde, and malononitrile.
Materials:
-
Salicylaldehyde
-
Malononitrile
-
Piperidine
-
Sodium formate (10 mol%)
-
Ethanol
Procedure:
-
To an oven-dried screw-cap test tube equipped with a magnetic stir bar, add salicylaldehyde (2 mmol), malononitrile (1 mmol), and piperidine (1 mmol).
-
Add sodium formate (10 mol%) to the mixture.
-
Add 4 mL of ethanol to the test tube.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using silica gel 60 F254 plates.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data
| Product | Yield | Melting Point |
| 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol[1] | Good | Not reported |
Note: The original literature describes the yield as "good" without specifying a percentage.
Reaction Workflow
Caption: One-pot synthesis of a chromeno[2,3-d]pyrimidine derivative.
II. Synthesis of Benzoxazole Derivatives (Potential Application)
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities.[3][4] While direct synthesis from this compound is not widely reported, its structure presents a potential precursor for benzoxazole synthesis. The critical step would involve the conversion of the piperidin-1-yl group to an amino group, generating a 2-aminophenol derivative, which can then undergo cyclization with various reagents.
Hypothetical Synthetic Pathway
A plausible synthetic route would involve the cleavage of the C-N bond of the piperidine ring to unmask an amino group. This transformation, while challenging, could potentially be achieved through methods like hydrogenolysis or other reductive cleavage techniques, although specific conditions for this substrate would require experimental optimization. The resulting 2-amino-substituted phenol could then be used in established protocols for benzoxazole synthesis.
General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol Derivatives[3]
This protocol describes a general method for the condensation of a 2-aminophenol with a benzaldehyde derivative.
Materials:
-
2-Aminophenol derivative
-
Substituted Benzaldehyde
-
Lewis Acid-impregnated Montmorillonite (LAIL@MNP) catalyst
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, mix the 2-aminophenol derivative (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).
-
Add the LAIL@MNP catalyst (4.0 mg).
-
Sonicate the mixture at 70 °C for 30 minutes.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GCMS).
-
After completion, add ethyl acetate (15 mL) to the reaction mixture.
-
Recover the catalyst using an external magnet.
-
Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data for Model Reactions
The following table presents data for the synthesis of various benzoxazole derivatives from the corresponding 2-aminophenols and benzaldehydes using the LAIL@MNP catalyst under solvent-free ultrasound irradiation.[3]
| 2-Aminophenol Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 2-Aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | 95 |
| 2-Amino-4-methylphenol | Benzaldehyde | 5-Methyl-2-phenylbenzoxazole | 92 |
| 2-Amino-4-chlorophenol | Benzaldehyde | 5-Chloro-2-phenylbenzoxazole | 90 |
| 2-Aminophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 93 |
| 2-Aminophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 94 |
Logical Workflow for Potential Benzoxazole Synthesis
Caption: Potential pathway to benzoxazoles from this compound.
III. Domino Reactions of 2-(Aryl(piperidin-1-yl)methyl)phenols
Derivatives of this compound can participate in powerful domino reactions to construct complex molecular architectures in a single operation. For instance, 2-(aryl(piperidin-1-yl)methyl)phenols undergo an FeCl₃-mediated domino reaction with 1,3-diketones. This sequence involves a nucleophilic substitution, intramolecular cyclization, and a reverse Claisen condensation to afford polysubstituted phenyl acetates, forming three new bonds in the process.[2]
Detailed experimental protocols for this specific reaction require access to the full-text scientific literature and are not available in the provided search results. Researchers interested in this methodology are encouraged to consult the primary literature for precise conditions and substrate scope.
Conclusion
This compound and its derivatives are valuable and versatile synthons for the construction of a variety of heterocyclic compounds. The provided protocols for the synthesis of chromeno[2,3-d]pyrimidines demonstrate a direct application in multi-component reactions. Furthermore, the potential to transform the piperidinyl group opens avenues for the synthesis of other important heterocyclic systems like benzoxazoles. The ability of its derivatives to undergo complex domino reactions further underscores the utility of this scaffold in modern organic synthesis and drug discovery. The methodologies presented herein offer robust starting points for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic molecules with potential therapeutic applications.
References
- 1. 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(Piperidin-2-yl)phenol (EVT-13736298) [evitachem.com]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
Application Note: A Protocol for the Selective N-alkylation of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective N-alkylation of 2-(piperidin-1-yl)phenol, a synthetic challenge due to the presence of two nucleophilic centers: the secondary amine of the piperidine ring and the phenolic hydroxyl group. Direct alkylation often leads to a mixture of N- and O-alkylated products, with O-alkylation frequently predominating under basic conditions. To achieve selective N-alkylation, a three-step synthetic strategy is employed, involving the protection of the phenolic hydroxyl group, subsequent N-alkylation of the piperidine nitrogen, and final deprotection of the phenol.
Strategic Overview
The protocol is divided into three key stages:
-
Protection of the Phenolic Hydroxyl Group: The phenolic -OH group is protected as a benzyl ether. This protecting group is stable under the basic conditions required for the subsequent N-alkylation step.
-
N-alkylation of the Piperidine Ring: The secondary amine of the piperidine moiety in the protected intermediate is alkylated using an appropriate alkyl halide.
-
Deprotection of the Phenolic Hydroxyl Group: The benzyl ether protecting group is removed via catalytic hydrogenation to yield the desired N-alkylated this compound.
This strategic approach ensures high selectivity for the desired N-alkylated product, minimizing the formation of unwanted side products.
Experimental Protocols
Stage 1: Protection of this compound as a Benzyl Ether
This step masks the reactive phenolic hydroxyl group, preventing it from reacting during the subsequent N-alkylation.
Materials:
| Reagent/Solvent | Quantity | Purpose |
| This compound | 1.0 eq | Starting Material |
| Benzyl Bromide | 1.1 eq | Protecting Group Source |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 1.2 eq | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Sufficient volume | Solvent |
| Diethyl Ether | For workup | Extraction Solvent |
| Saturated aqueous Sodium Bicarbonate solution | For workup | Quenching/Washing |
| Brine | For workup | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | Drying Agent |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 1-(2-(benzyloxy)phenyl)piperidine.
Stage 2: N-alkylation of 1-(2-(Benzyloxy)phenyl)piperidine
With the phenol protected, the piperidine nitrogen is now the primary nucleophilic site for alkylation.
Materials:
| Reagent/Solvent | Quantity | Purpose |
| 1-(2-(Benzyloxy)phenyl)piperidine | 1.0 eq | Starting Material |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | 1.1 eq | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 1.5 eq | Base |
| Anhydrous Acetonitrile (MeCN) or DMF | Sufficient volume | Solvent |
| Water | For workup | Quenching |
| Ethyl Acetate | For workup | Extraction Solvent |
| Brine | For workup | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | Drying Agent |
Procedure:
-
To a stirred solution of 1-(2-(benzyloxy)phenyl)piperidine (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).[1]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature, or heat to 50-70 °C if required for less reactive alkyl halides, for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated, O-benzylated intermediate.
Stage 3: Deprotection of the Benzyl Ether
The final step removes the benzyl protecting group to reveal the phenolic hydroxyl group.
Materials:
| Reagent/Solvent | Quantity | Purpose |
| N-alkyl-1-(2-(benzyloxy)phenyl)piperidine | 1.0 eq | Starting Material |
| Palladium on Carbon (10% Pd/C) | 10 mol% | Catalyst |
| Hydrogen Gas (H₂) | 1 atm (balloon) | Reducing Agent |
| Methanol (MeOH) or Ethanol (EtOH) | Sufficient volume | Solvent |
| Celite® | For filtration | Filter Aid |
Procedure:
-
Dissolve the N-alkyl-1-(2-(benzyloxy)phenyl)piperidine (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final N-alkylated this compound. Further purification by chromatography or recrystallization may be necessary.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for the selective N-alkylation of this compound.
References
Application Notes and Protocols: 2-(Piperidin-1-yl)phenol in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-(piperidin-1-yl)phenol scaffold in the design and development of potent enzyme inhibitors. While direct quantitative inhibitory data for this compound against a wide range of enzymes is still emerging in publicly available literature, the broader class of piperidine derivatives has demonstrated significant inhibitory activity against several key enzyme targets implicated in various diseases. This document outlines the potential applications of this compound and its derivatives, provides detailed experimental protocols for assessing their inhibitory activity, and presents data for structurally related compounds to guide further research.
Introduction: The Potential of the this compound Scaffold
The this compound moiety represents a "privileged scaffold" in medicinal chemistry, combining a phenolic hydroxyl group, capable of hydrogen bonding, with a lipophilic piperidine ring. This unique combination of features makes it an attractive starting point for the synthesis of targeted enzyme inhibitors. The piperidine ring is a common feature in many pharmacologically active compounds, and its derivatives have been extensively explored as inhibitors for a variety of enzymes, including those involved in neurodegenerative diseases and cancer. Researchers utilize structures incorporating piperidine and aminophenol motifs as key intermediates in the synthesis of more complex molecules with potential therapeutic applications[1].
Key Enzyme Targets and Signaling Pathways
Derivatives of the piperidine scaffold have shown inhibitory activity against several important classes of enzymes. The phenolic group in this compound also suggests potential for modulating signaling pathways sensitive to polyphenolic compounds.
Cholinesterases (AChE and BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous piperidine derivatives have been synthesized and evaluated as potent cholinesterase inhibitors, with some exhibiting IC50 values in the nanomolar range[2][3].
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been identified as potent MAO inhibitors[4].
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in tumor cell proliferation, survival, and metastasis. Polyphenolic compounds are known to inhibit the STAT3 signaling pathway[2][5]. The phenolic moiety of this compound suggests that its derivatives could be investigated for their potential to modulate this critical cancer-related pathway.
Data Presentation: Inhibitory Activities of Piperidine Derivatives
The following tables summarize the inhibitory activities of various piperidine derivatives against key enzyme targets. This data can serve as a benchmark for researchers developing novel inhibitors based on the this compound scaffold.
Table 1: Inhibitory Activity of Piperidine Derivatives against Cholinesterases
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | AChE | 2.13 nM - 6.83 nM | [2][3] |
| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | BuChE | Low nanomolar range | [2][3] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | [6] |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 µM | [1] |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 µM | [1] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro substituted) | AChE | 13 ± 2.1 nM | [7] |
Table 2: Inhibitory Activity of Piperidine Derivatives against Monoamine Oxidases
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Piperine Derivative 7 | hMAO-A | 15.38 ± 0.071 µM | [8] |
| Piperine Derivative 17c | hMAO-A | 16.11 ± 0.091 µM | [8] |
| Piperine Derivative 15 | hMAO-B | 12.15 ± 0.003 µM | [8] |
| Piperine Derivative 5 | hMAO-B | 14.19 ± 0.007 µM | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the enzyme inhibitory potential of this compound and its derivatives.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Add 100 µL of the test compound solution at various concentrations to the sample wells. Add solvent alone to the control wells.
-
Add 100 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Add 100 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This fluorometric assay measures the hydrogen peroxide produced from the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A or MAO-B
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorescent probe)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Pargyline) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the test compound at various concentrations in the assay buffer.
-
In a 96-well black microplate, add 45 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Add 5 µL of the test compound solution to the sample wells. For control wells, add 5 µL of assay buffer. For inhibitor control wells, add a known MAO-A or MAO-B inhibitor.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare a working reagent by mixing the assay buffer, p-tyramine substrate, Amplex® Red reagent, and HRP.
-
Add 50 µL of the working reagent to all wells to initiate the reaction.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-590 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in enzyme inhibitor development.
Caption: Workflow for developing enzyme inhibitors from the this compound scaffold.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility and the proven track record of the broader piperidine class against key therapeutic targets like cholinesterases and monoamine oxidases make it a fertile ground for further investigation. The detailed protocols and comparative data provided herein are intended to facilitate the exploration of this compound derivatives as a new generation of enzyme inhibitors. Future research should focus on synthesizing and screening a library of these compounds to establish clear structure-activity relationships and to validate their therapeutic potential.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 2-(Piperidin-1-yl)phenol
Technical Support Center: Synthesis of 2-(Piperidin-1-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .
General Issues
Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?
A1: Low or no conversion can stem from several factors depending on the synthetic route.
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Cause: Insufficient activation of the aryl halide. SNAr reactions are more efficient with electron-withdrawing groups on the aromatic ring. While the hydroxyl group is activating, the reaction may still require forcing conditions.
-
Solution:
-
Increase the reaction temperature.
-
Use a stronger base to deprotonate the phenol, making it a more potent nucleophile.
-
Consider using a more reactive leaving group (e.g., F > Cl > Br > I for SNAr).
-
Ensure your reagents are pure and the solvent is anhydrous.
-
-
-
For Buchwald-Hartwig Amination:
-
Cause: Inactive catalyst. The palladium catalyst can be sensitive to air and moisture.
-
Solution:
-
Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous and degassed solvents.
-
Choose an appropriate ligand for the specific aryl halide and amine. Sterically hindered biarylphosphine ligands are often effective.
-
Verify the quality of the palladium precursor and the base.
-
-
Q2: I have obtained a complex mixture of products. How can I identify the side products?
A2: A combination of analytical techniques is recommended for identifying side products:
-
Thin Layer Chromatography (TLC): To get a preliminary idea of the number of components in your mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and obtain their mass spectra, which can help in identifying their structures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude mixture can reveal the presence of major impurities. Comparing the spectra to those of the starting materials and expected product is crucial.
Troubleshooting Buchwald-Hartwig Amination
Q3: My main impurity has a mass corresponding to phenol. What is the cause of this?
A3: The formation of phenol is a known side reaction in Buchwald-Hartwig amination, resulting from the hydrodehalogenation of the aryl halide starting material.
-
Cause: This side reaction can compete with the desired amination.
-
Solution:
-
Optimize the reaction conditions, such as the choice of ligand, base, and solvent.
-
Ensure that the reaction is performed under strictly anaerobic conditions, as trace oxygen can sometimes promote side reactions.
-
Screen different palladium precursors and ligands.
-
Q4: The reaction is sluggish and gives a low yield, even with an appropriate catalyst system. What else can I try?
A4:
-
Cause: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Solution:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.
-
Aprotic solvents like toluene, dioxane, or THF are generally preferred. The solubility of the reagents and intermediates can be a factor, so screening different solvents may be beneficial.
-
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q5: I am observing the formation of a high molecular weight byproduct. What could it be?
A5:
-
Cause: A possible side product is the diaryl ether, formed from the reaction of the 2-(Piperidin-1-yl)phenoxide intermediate with another molecule of the 2-halophenol starting material. This is more likely at higher temperatures.
-
Solution:
-
Use a molar excess of piperidine to favor the desired amination reaction.
-
Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Data Presentation: Optimizing Reaction Conditions
When optimizing the synthesis of this compound, it is crucial to systematically vary the reaction parameters and quantify the outcomes. The following table provides a template for organizing experimental data for the Buchwald-Hartwig amination route.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Product (%) | Yield of Phenol (%) |
| 1 | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 | 5 |
| 2 | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane | 110 | 24 | 78 | 10 |
| 3 | Pd2(dba)3 (2) | SPhos (4) | LiHMDS | THF | 80 | 18 | 92 | 2 |
This table is a representative example for data organization and does not reflect actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromophenol
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)2 (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Add 2-bromophenol (1.0 equivalent) to the mixture.
-
Finally, add piperidine (e.g., 1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Crude 2-(Piperidin-1-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Piperidin-1-yl)phenol, a common intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Mannich reaction?
A1: Crude this compound synthesized from phenol, formaldehyde, and piperidine (a Mannich reaction) can contain several impurities. These may include unreacted starting materials such as phenol and piperidine, polysubstituted byproducts where more than one piperidinomethyl group is attached to the phenol ring, and colored impurities arising from the oxidation of phenol or the presence of resorcinol-type contaminants in the starting phenol.
Q2: Which purification methods are most effective for crude this compound?
A2: The most common and effective purification methods for crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate with a small amount of triethylamine, can be used to separate this compound from its impurities on a silica gel TLC plate. Visualization can be achieved under UV light (254 nm) or by staining with a potassium permanganate solution.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization can be an effective method for purifying crude this compound, especially for removing less soluble or more soluble impurities. The key is to identify a suitable solvent or solvent system. For a closely related compound, 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol, methanol has been successfully used for recrystallization. A solvent screening is recommended to find the optimal conditions for this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) in which the compound is less soluble dropwise to the hot solution until turbidity appears, then reheat to dissolve and cool slowly. |
| No crystal formation upon cooling | The solution is not saturated. Presence of impurities inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent before cooling. Attempt to purify by column chromatography first to remove the inhibiting impurities. |
| Low recovery of purified product | Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored purified product | Presence of persistent colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool. |
Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Peak tailing on the TLC and column | The basic piperidine nitrogen is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Co-elution of the product with an impurity | The impurity has a similar polarity to the product. | Use a shallower solvent gradient during elution to improve separation. Consider using a different stationary phase, such as basic alumina. |
| Low yield after chromatography | The product is still on the column. Some product was lost in mixed fractions. | Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. Re-purify the mixed fractions. |
Data Presentation
The following tables provide representative data for the purification of a crude piperidine derivative, which can be used as a reference for the purification of this compound.
Table 1: Recrystallization of a Crude Piperidine Derivative
| Parameter | Value |
| Crude Material Amount | 5.0 g |
| Crude Purity (by HPLC) | 85% |
| Recrystallization Solvent | Methanol |
| Volume of Solvent | 25 mL |
| Purified Product Amount | 3.8 g |
| Yield | 76% |
| Final Purity (by HPLC) | >98% |
Table 2: Column Chromatography of a Crude Piperidine Derivative
| Parameter | Value |
| Crude Material Amount | 2.0 g |
| Crude Purity (by HPLC) | 80% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexane (+ 0.5% Triethylamine) |
| Purified Product Amount | 1.4 g |
| Yield | 70% |
| Final Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of crude this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent is one in which the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be used, starting with a less polar mobile phase and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of crude this compound.
Technical Support Center: Synthesis of 2-(Piperidin-1-yl)phenol
Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimization strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound involve the N-arylation of piperidine with a 2-substituted phenol derivative. The two primary catalytic systems used for this carbon-nitrogen (C-N) bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Both methods have proven effective, but the choice often depends on substrate scope, reaction conditions, and catalyst cost.
Q2: Which is the superior method: Buchwald-Hartwig or Ullmann condensation?
A2: Neither method is universally superior; the best choice depends on the specific experimental constraints. The Buchwald-Hartwig amination is often preferred due to its generally higher yields, shorter reaction times, and broader substrate scope, including the use of less reactive aryl chlorides.[2][4] However, it relies on expensive and air-sensitive palladium catalysts and phosphine ligands. The Ullmann condensation uses more affordable copper catalysts but typically requires higher reaction temperatures and longer reaction times, and it is most effective with more reactive aryl iodides and bromides.[1][2]
Q3: What are the most critical parameters that influence the reaction yield?
A3: For both Buchwald-Hartwig and Ullmann reactions, the yield is highly sensitive to several parameters:
-
Catalyst and Ligand: The choice of ligand is crucial, especially in Buchwald-Hartwig amination where bulky, electron-rich phosphine ligands are necessary to promote the reaction.[5][6]
-
Base: The strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate (K₂CO₃) are often used in Ullmann condensations.[2][7]
-
Solvent: Anhydrous and degassed solvents are essential, particularly for the air-sensitive palladium catalysts. Common choices include toluene, dioxane, and DMF.[2][8]
-
Temperature: Reaction temperature directly impacts reaction rate and catalyst stability. Optimization is often required to maximize yield without causing catalyst decomposition.[7]
-
Atmosphere: Maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the deactivation of the catalyst, especially for Pd(0) species.[7]
Troubleshooting Guide
Problem 1: My reaction has stalled or shows very low conversion to the product.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques. Use of air-stable precatalysts (e.g., XPhos Pd G3) can simplify setup and provide more consistent results by ensuring the correct palladium-ligand ratio.[7]
-
-
Inappropriate Ligand or Base: The combination of ligand and base is not optimal for the substrate.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Poor Reagent Quality: Starting materials or solvents may contain impurities (especially water) that interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of the 2-halophenol and piperidine. Drying reagents and glassware thoroughly before use is critical.[7]
-
Problem 2: I am observing significant formation of side products. What are they and how can they be minimized?
Possible Causes & Solutions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom to form phenol.
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the 2-halophenol couple to form a biphenyl derivative.
-
Phenol Coupling: The hydroxyl group of the starting material or product can react, leading to undesired ether byproducts.
-
Cause: This can be a competing pathway, especially at higher temperatures.
-
Solution: While less common in N-arylation, if this is suspected, optimizing the reaction temperature and using a base that selectively promotes amination can help.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical conditions for the two primary synthetic routes. Yields are highly dependent on the specific substrates and optimization.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium catalysts are generally used in lower loadings.[2] |
| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is critical for reaction efficiency in both systems.[2] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases are preferred for Buchwald-Hartwig.[2] |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are crucial for palladium catalysis.[2] |
| Temperature | 80–110 °C | 100–140 °C | Ullmann reactions typically require higher temperatures.[2] |
| Reaction Time | 2–12 hours | 12–24 hours | Buchwald-Hartwig reactions are often significantly faster.[2] |
| Typical Yield | 70–95% | 60–85% | Yields depend heavily on substrate and condition optimization.[2] |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium systems offer a broader scope for the aryl halide partner.[2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of piperidine with 2-bromophenol.
Materials:
-
2-Bromophenol
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or similar biaryl phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.) inside a glovebox or under a positive pressure of inert gas.
-
Seal and Purge: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Under an inert atmosphere, add anhydrous, degassed toluene (5-10 mL per mmol of 2-bromophenol). Add 2-bromophenol (1.0 equiv.) followed by piperidine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.[5]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.[5]
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a typical procedure using 2-iodophenol for higher reactivity.
Materials:
-
2-Iodophenol
-
Piperidine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a reaction vial, add CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add 2-iodophenol (1.0 equiv.) and piperidine (1.2 equiv.) to the vial, followed by anhydrous DMF (5 mL per mmol of 2-iodophenol).
-
Reaction: Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
Stability and degradation pathways of 2-(Piperidin-1-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Piperidin-1-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are oxidative degradation of the phenol moiety and potential reactions involving the piperidine ring. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions, often leading to the formation of colored quinone-type byproducts. The tertiary amine of the piperidine ring can also undergo oxidation to form an N-oxide.
Q2: What are the likely degradation pathways for this compound?
A2: The degradation of this compound is likely to proceed through two main pathways:
-
Oxidation of the Phenol Ring: The hydroxyl group on the aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Degradation involving the Piperidine Ring: The piperidine ring can undergo oxidation at the nitrogen atom to form the corresponding N-oxide. Under strongly acidic conditions, protonation of the nitrogen may occur, which could influence the compound's solubility and stability. Ring-opening of the piperidine moiety is also a possibility under harsh conditions.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. For solutions, using degassed solvents and storing them at low temperatures (2-8 °C) is recommended.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound and separating it from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products by providing molecular weight and structural information.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study (or stress testing) is a process where the compound is intentionally exposed to harsh conditions, such as high heat, humidity, acid, base, oxidation, and light, to accelerate its degradation.[1] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can effectively separate and quantify the drug from its degradants.[2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discoloration of Solid Sample (e.g., turning pink or brown) | Oxidation of the phenol group to form colored quinone-like impurities. | Store the solid under an inert atmosphere (nitrogen or argon) and protect it from light. If discoloration has occurred, consider purification by recrystallization or chromatography before use. |
| Appearance of New Peaks in HPLC Chromatogram of a Stored Solution | Degradation of the compound in solution. | Prepare fresh solutions for analysis. If studying stability, ensure the storage conditions (temperature, light exposure, headspace) are controlled and documented. Use LC-MS to identify the new peaks. |
| Poor Peak Shape (Tailing) for the Main Compound in HPLC | Interaction of the basic piperidine nitrogen with residual acidic silanols on the HPLC column packing. | Use a mobile phase with a suitable buffer (e.g., phosphate or acetate) to control the pH. A pH between 3 and 7 is often a good starting point. Adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase can also improve peak shape. Consider using a base-deactivated HPLC column. |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition, temperature, or pH. Column not properly equilibrated. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| "Ghost" Peaks in HPLC Chromatogram | Contamination in the mobile phase, injection system, or sample carryover from a previous injection. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on a this compound analogue, 2-Aminophenol, to illustrate the expected stability profile.
Table 1: Summary of Forced Degradation Results for a this compound Analogue
| Stress Condition | Time | Temperature | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 °C | 98.5 | 1.5 | Negligible degradation |
| Base Hydrolysis (0.1 M NaOH) | 24 h | 60 °C | 92.1 | 7.9 | Oxidative products |
| Oxidative (3% H₂O₂) | 8 h | Room Temp | 85.3 | 14.7 | N-oxide, Quinone-imine |
| Thermal (Solid State) | 48 h | 80 °C | 96.8 | 3.2 | Oxidative products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 91.5 | 8.5 | Quinone-type compounds |
Data is illustrative and based on the known stability of phenolic and amine compounds. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 8 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for 48 hours. Also, store a solution of the drug substance at 80°C for 48 hours. At specified time points, cool the samples, dissolve the solid in a suitable solvent, and dilute both samples with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. At the end of the exposure period, prepare the samples for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
Optimizing reaction conditions for the synthesis of 2-(Piperidin-1-yl)phenol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Piperidin-1-yl)phenol derivatives. The guidance focuses on optimizing reaction conditions and overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound derivatives?
A1: The two most common and effective methods for synthesizing this compound derivatives are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both reactions involve the cross-coupling of a 2-halophenol (e.g., 2-bromophenol or 2-chlorophenol) with piperidine. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[2]
Q2: What is the main challenge in the synthesis of this compound derivatives?
A2: The primary challenge is achieving chemoselectivity. The starting material, a 2-halophenol, possesses two nucleophilic sites: the nitrogen of piperidine (N-arylation) and the oxygen of the phenol (O-arylation). The desired product is the N-arylated this compound, while the formation of the O-arylated side product, 1-(2-halophenoxy)piperidine, and potentially diarylated products, needs to be minimized.[3]
Q3: How can I selectively achieve N-arylation over O-arylation?
A3: The choice of catalyst system is crucial for controlling selectivity. Palladium-based catalysts, particularly those with bulky, electron-rich biarylphosphine ligands such as BrettPhos, have been shown to selectively promote N-arylation of aminophenols.[3][4] In contrast, copper-catalyzed systems are often employed for selective O-arylation.[3] Therefore, for the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig approach is the recommended starting point.
Q4: Is it necessary to protect the phenol group before the coupling reaction?
A4: While protecting the phenol group is a viable strategy to prevent O-arylation, it adds extra steps to the synthesis (protection and deprotection).[5] By selecting the appropriate catalyst system (e.g., Pd-based for N-arylation), it is often possible to achieve high chemoselectivity without the need for a protecting group, making the process more atom- and step-economical.[3]
Q5: What are common side reactions to be aware of?
A5: Besides the competing O-arylation, other common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen atom) and the formation of biaryl products through homo-coupling of the aryl halide.[2] Catalyst decomposition can also occur, leading to stalled reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired N-Arylated Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The active Pd(0) species is essential. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to Pd(0). Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a G3-precatalyst) for more consistent results. Ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
| Suboptimal Ligand | The choice of phosphine ligand is critical. For N-arylation of substrates with potentially competing nucleophiles, bulky, electron-rich biarylphosphine ligands like RuPhos and XPhos are often effective. If using older generation ligands, catalytic activity may be insufficient.[6] |
| Inappropriate Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions, requiring higher temperatures or longer reaction times. |
| Solvent Issues | Ensure that all starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. Poor solubility can significantly hinder the reaction rate. |
| Low Reaction Temperature | Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
Problem 2: Formation of Significant Amounts of O-Arylated Side Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Catalyst System | As mentioned, copper catalysts tend to favor O-arylation. Ensure you are using a palladium-based catalyst system, which is known to favor N-arylation.[3] |
| Ligand Choice | The ligand can influence the chemoselectivity. Experiment with different bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) to optimize for N-arylation. |
| Base Selection | The choice of base can impact the relative nucleophilicity of the amine and the phenoxide. While strong bases are needed, their nature can influence selectivity. It may be worth screening different strong bases (e.g., NaOtBu, LHMDS). |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Decomposition | The active catalytic species may not be stable under the reaction conditions. Using a more robust ligand that protects the palladium center can help. The Buchwald biarylphosphine ligands are designed for this purpose. Lowering the reaction temperature, if possible, can also reduce the rate of decomposition. |
| Product Inhibition | The product, this compound, may coordinate to the palladium center and inhibit further catalytic turnover. In some cases, a higher catalyst loading might be necessary to overcome this inhibition. |
| Impure Reagents | Ensure that the 2-halophenol, piperidine, and solvent are pure and dry. Water and other impurities can deactivate the catalyst. |
Data Presentation
The following tables summarize representative reaction conditions for the N-arylation of 2-halophenols. Note that yields can be highly substrate and condition-dependent.
Table 1: Buchwald-Hartwig Amination Conditions for N-Arylation of 2-Halophenols
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | ~85-95 |
| 2-Chlorophenol | Piperidine | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane | 110 | 24 | ~70-85 |
| 2-Iodophenol | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 100 | 18 | ~80-90 |
Table 2: Ullmann Condensation Conditions for N-Arylation of 2-Halophenols
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorophenol | Piperidine | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | Moderate |
| 2-Bromophenol | Piperidine | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ (2) | NMP | 140 | 36 | Moderate |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substituted derivatives.
Materials:
-
2-Bromophenol
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by 2-bromophenol (1.0 mmol) and piperidine (1.2 mmol).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: Logical relationship for achieving chemoselective N-arylation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Spectroscopic Analysis of 2-(Piperidin-1-yl)phenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the spectroscopic analysis of 2-(Piperidin-1-yl)phenol, targeting researchers, scientists, and professionals in drug development.
General Troubleshooting Workflow
Before delving into technique-specific issues, a general workflow can help isolate problems systematically.
Challenges in the scale-up synthesis of 2-(Piperidin-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Piperidin-1-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic routes for this compound are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromophenol or 2-chlorophenol) and piperidine is a widely used method for forming the C-N bond.[1][2]
-
Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of a suitably activated aryl halide (e.g., 2-fluorophenol) with piperidine, often under basic conditions. While potentially cheaper, it may require harsher reaction conditions and is substrate-dependent.
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this synthesis include:
-
Catalyst selection and optimization: Identifying the optimal palladium catalyst and ligand combination for the Buchwald-Hartwig amination is crucial for achieving high yield and purity.[2][3]
-
Reaction kinetics and temperature control: Maintaining consistent reaction kinetics and managing exotherms can be challenging on a larger scale.
-
Side product formation: Undesired side reactions, such as hydrodehalogenation of the aryl halide or diarylation of the amine, can reduce the yield and complicate purification.
-
Product purification: Separating the final product from the catalyst, unreacted starting materials, and side products often requires robust purification methods like column chromatography or recrystallization, which can be challenging to scale.[4]
-
Solvent selection and recovery: Choosing an appropriate solvent that is both effective for the reaction and practical for large-scale use and recovery is a significant consideration.[3]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation:
-
Optimize reaction conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants.
-
Inert atmosphere: For the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.
-
Ligand selection: The choice of phosphine ligand in the Buchwald-Hartwig reaction can significantly influence the selectivity and reduce the formation of byproducts.[2]
-
Base selection: The choice of base is critical; weaker bases like carbonates may be preferred to avoid degradation of sensitive functional groups, although they might require longer reaction times.[5]
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For large-scale purification, consider the following:
-
Crystallization/Recrystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method.[4] Solvent screening is essential to find a suitable system.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation can be an effective purification technique.
-
Column Chromatography: While effective, scaling up silica gel column chromatography can be expensive and generate significant solvent waste. It is often used for high-purity applications or when other methods fail.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (Buchwald-Hartwig) | - Ensure the use of an inert atmosphere. - Use a pre-catalyst or activate the catalyst in situ. - Screen different palladium sources and ligands.[2] |
| Poorly reactive starting materials | - For SNA_r, ensure the aryl halide is sufficiently activated (F > Cl > Br > I). - For Buchwald-Hartwig, consider using a more reactive aryl halide (I > Br > Cl). | |
| Incorrect reaction temperature | - Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate. | |
| Formation of Significant Side Products | Hydrodehalogenation of aryl halide | - Lower the reaction temperature. - Use a bulkier phosphine ligand. |
| Diarylation of piperidine | - Use a slight excess of piperidine. - Add the aryl halide slowly to the reaction mixture. | |
| O-arylation of the phenol | - Protect the hydroxyl group before the C-N coupling reaction. | |
| Difficult Product Isolation/Purification | Product is an oil or low-melting solid | - Attempt to form a salt of the product to induce crystallization. - Consider extraction followed by distillation if the product is thermally stable. |
| Co-elution of impurities during chromatography | - Screen different solvent systems for column chromatography.[4] - Consider a different stationary phase (e.g., alumina). | |
| Residual palladium in the final product | - Use a palladium scavenger resin. - Perform multiple crystallizations. |
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 2-Bromophenol | 2-Chlorophenol | 2-Iodophenol |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | XPhos | RuPhos | P(o-tol)₃ |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 100-120 °C | 60-80 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 6-18 hours |
Note: These are representative conditions and require optimization for specific substrates and scales.[2][5]
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Scalability |
| Recrystallization | High purity, cost-effective, simple equipment.[4] | Product loss in mother liquor, requires a solid product. | Excellent |
| Column Chromatography | High purity, applicable to liquids and solids.[4] | High cost, large solvent consumption, can be slow. | Moderate |
| Distillation | Good for volatile liquids, can be continuous. | Requires thermal stability, may not separate close-boiling impurities. | Excellent |
| Extraction | Good for initial workup, removes water-soluble impurities. | Can be labor-intensive, requires immiscible solvents. | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Addition of Reactants: Add the 2-halophenol (1.0 equivalent) and the solvent (e.g., toluene). Stir the mixture for 10-15 minutes.
-
Initiation: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Preventing byproduct formation in Mannich reactions with phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in Mannich reactions involving phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Mannich reaction with phenols?
A1: The most prevalent byproducts in the Mannich reaction with phenols are di- and tri-substituted aminomethylated phenols. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group on the phenol ring, multiple aminomethylations can occur readily. Other potential byproducts include:
-
N-Alkylation Products: If a primary amine is used, the resulting secondary amine in the Mannich base can react further with formaldehyde and another phenol molecule.[1]
-
Methylene-bridged Phenols: Under certain conditions, especially with an excess of formaldehyde, methylene bridges can form between two phenol molecules.
-
Colored Impurities: The presence of resorcinol or similar impurities in the phenol starting material can lead to the formation of intensely colored byproducts through oxidation and self-condensation reactions.[2]
-
1,3-Benzoxazines: When primary amines are used, a subsequent cyclization step can occur to yield 1,3-benzoxazine derivatives.[3]
Q2: How does the choice of amine affect byproduct formation?
A2: The structure of the amine plays a crucial role in the outcome of the reaction.
-
Primary vs. Secondary Amines: Primary amines can lead to the formation of bis-Mannich bases where two phenol moieties are attached to the same nitrogen atom. Secondary amines can only form mono-Mannich bases at the nitrogen center, which simplifies the product mixture.[1]
-
Steric Hindrance: Bulky secondary amines can favor the formation of the para-substituted product over the ortho-substituted one due to steric hindrance at the positions adjacent to the hydroxyl group.
Q3: What is the general mechanism for the formation of the desired Mannich base and the common di-substituted byproduct?
A3: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. This is followed by an electrophilic aromatic substitution on the activated phenol ring. The formation of the di-substituted byproduct follows the same mechanism, with the mono-substituted product acting as the substrate for a second aminomethylation.
.
Caption: Mechanism of Mannich reaction with phenol and byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-substituted product and a high amount of di- and/or tri-substituted byproducts. | The phenol ring is highly activated, leading to multiple substitutions. Excess formaldehyde and/or amine can drive the reaction towards polysubstitution. High reaction temperatures and long reaction times can also favor the formation of multiple substitution byproducts. | • Control Stoichiometry: Use a 1:1:1 molar ratio of phenol, amine, and formaldehyde. A slight excess of the phenol can sometimes favor mono-substitution.• Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.• Reduce Reaction Time: Monitor the reaction closely using techniques like TLC and stop the reaction once the desired product is maximized.• Slow Addition: Add the formaldehyde solution dropwise to the mixture of phenol and amine to maintain a low concentration of the reactive iminium ion. |
| Formation of colored impurities in the final product. | The phenol starting material may contain resorcinol or other easily oxidizable impurities.[2] Air oxidation of the phenol or the product can also lead to colored byproducts. | • Purify the Phenol: Purify the phenol starting material by distillation or recrystallization before use.• Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.• Degas Solvents: Use degassed solvents to minimize dissolved oxygen. |
| Poor regioselectivity (mixture of ortho and para isomers). | The hydroxyl group of the phenol directs substitution to both the ortho and para positions. The ratio of isomers is influenced by steric and electronic factors, as well as reaction conditions. | • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents may favor the formation of the para isomer.[4]• Sterically Hindered Reagents: Using a bulky secondary amine or a phenol with a bulky substituent can increase the proportion of the para isomer.• Catalysis: Certain catalysts, such as some copper(II) complexes, have been shown to promote selective ortho-aminomethylation.[5][6] |
| Reaction is not proceeding or is very slow. | The reaction may be sensitive to pH. The formation of the iminium ion is often acid-catalyzed, but the phenol is more nucleophilic in its phenolate form (basic conditions). | • pH Adjustment: The reaction can be performed under a range of pH conditions. While often run under neutral or slightly acidic conditions, some procedures utilize basic conditions to enhance the nucleophilicity of the phenol. Experiment with pH to find the optimal conditions for your specific substrates. |
| Formation of a complex mixture of unidentified byproducts. | This could be due to a combination of the issues above, or decomposition of reactants or products at high temperatures. The use of a primary amine can also lead to a more complex product mixture. | • Re-evaluate Reaction Conditions: Systematically vary one parameter at a time (temperature, solvent, stoichiometry) to identify the key factors influencing byproduct formation.• Use a Secondary Amine: If possible, use a secondary amine to avoid the complication of N-alkylation.• Consider Alternative Synthetic Routes: If optimization of the Mannich reaction is unsuccessful, other methods for aminomethylation may need to be explored. |
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of Mannich reactions with phenols, based on literature data.
| Phenol Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Product(s) and Yield(s) | Reference |
| p-Cresol | Aminal 1 | 1,4-Dioxane/Water (60:40) | Reflux (~100) | 72 | Di-Mannich base (yield decreased by 15-30% over time), Tandem reaction product (22-27% yield) | [7] |
| 4-Methoxyphenol | Aminal 1 | 1,4-Dioxane/Water (60:40) | Reflux (~100) | 72 | Di-Mannich base (yield decreased by 15-30% over time), Tandem reaction product (22-27% yield) | [7] |
| Phenol | Dimethylamine | Methanol | Reflux | Not specified | 2,4,6-Tri-(dimethylaminomethyl)phenol | [2] |
| 2-Chloro-4-phenylphenol | Various secondary amines | Ethanol | Room Temperature | Several days | Mono-ortho-aminomethylated products (good yields) | [8] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Ethanol | Reflux | 2 | Mono-substituted phenolic Mannich base | [9] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Benzene | Reflux | 3 | Mono-substituted phenolic Mannich base | [9] |
Experimental Protocols
Protocol 1: General Procedure for Mono-aminomethylation of Phenol
This protocol is designed to favor the formation of the mono-substituted product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the phenol in a suitable solvent (e.g., ethanol).
-
Addition of Amine: Add 1 equivalent of a secondary amine to the solution and stir.
-
Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add 1 equivalent of a 37% aqueous formaldehyde solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
-
Protocol 2: Selective ortho-Aminomethylation using a Copper Catalyst
This protocol describes a method for the selective ortho-aminomethylation of phenols.
-
Reaction Setup: To an oven-dried vial, add the phenol (1 equivalent), potassium aminomethyltrifluoroborate (1.2 equivalents), and Cu(OAc)₂ (10 mol%).
-
Solvent Addition: Add the solvent (e.g., dichloroethane) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Mannich reactions with phenols.
Caption: A workflow for troubleshooting byproduct formation.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Catalyst Deactivation and Recovery in Reactions Utilizing 2-(Piperidin-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and recovery in reactions involving 2-(Piperidin-1-yl)phenol as a ligand or catalyst component.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in catalysis?
A1: this compound can act as a versatile ligand in various transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its piperidinyl nitrogen and phenolic oxygen can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects catalytic activity and selectivity.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a stalled reaction.
-
Low or no product yield despite extended reaction times.
-
Formation of side products, such as homocoupled products (Ar-Ar) or protodeboronation products (Ar-H in Suzuki couplings).[1]
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), suggesting the reduction of the active catalyst to inactive Pd(0) nanoparticles.[2]
Q3: What are the likely mechanisms of catalyst deactivation when using a this compound-ligated catalyst?
A3: Several deactivation pathways are possible:
-
Reduction of the Metal Center: In palladium catalysis, the active Pd(0) or Pd(II) species can be reduced to inactive palladium black, especially at elevated temperatures.
-
Ligand Degradation: The this compound ligand itself may degrade under harsh reaction conditions (e.g., high temperatures, strong bases). The phenolic hydroxyl group could undergo side reactions.
-
Product Inhibition: The reaction product may coordinate strongly to the metal center, preventing the catalyst from re-entering the catalytic cycle.[3]
-
Poisoning: Impurities in the reactants, solvents, or starting materials can act as catalyst poisons.
Q4: Can I reuse my catalyst system with this compound?
A4: The reusability of the catalyst depends on the specific reaction conditions and the extent of deactivation. For homogeneous catalysts, recovery is a key challenge. Techniques like organic solvent nanofiltration have shown promise for recovering and reusing homogeneous palladium catalysts.[4] However, if the catalyst has undergone irreversible deactivation, such as significant palladium black formation or ligand degradation, reuse will be ineffective.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | - Optimize Ligand-to-Metal Ratio: The stoichiometry of this compound to the metal precursor is crucial. Empirically screen different ratios (e.g., 1:1, 2:1) to find the optimal conditions. - Pre-catalyst Activation: Ensure the active catalytic species is being formed. For Pd(II) precursors, a reductant may be needed to generate the active Pd(0) species. |
| Sub-optimal Reaction Conditions | - Temperature: Increase the reaction temperature in increments (e.g., 10 °C). For thermally sensitive substrates, consider microwave irradiation to reduce reaction times.[5] - Base Selection: The choice of base is critical. Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or organic bases. The base's strength and solubility can significantly impact the reaction outcome.[1] - Solvent System: Ensure all reactants are sufficiently soluble. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective for cross-coupling reactions.[1] |
| Oxygen Sensitivity | - Degassing: The active Pd(0) catalyst is susceptible to oxidation. Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1] |
Issue 2: Formation of Significant Side Products
Possible Causes & Troubleshooting Steps:
| Side Product | Possible Cause & Troubleshooting Steps |
| Homocoupling (Ar-Ar) | - Oxygen Contamination: This is a common cause. Improve degassing procedures. - Reaction Temperature: Excessively high temperatures can promote homocoupling. Try lowering the temperature. |
| Protodeboronation (Ar-H) | - Presence of Protic Impurities: Use anhydrous solvents and reagents. - Base Strength: A very strong base can sometimes facilitate protodeboronation. Consider a milder base. |
| Ligand-Related Byproducts | - Ligand Degradation: If byproducts derived from this compound are observed (e.g., via GC-MS), this indicates ligand instability. Reduce the reaction temperature or screen for a more robust ligand. |
Catalyst Recovery and Regeneration
Method 1: Precipitation and Filtration
This method is suitable when the product is soluble and the catalyst can be precipitated.
Experimental Protocol:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent (e.g., hexane, pentane) to precipitate the polar catalyst complex.
-
Filter the mixture through a pad of Celite® to collect the precipitated catalyst.
-
Wash the collected solid with fresh non-polar solvent.
-
Dry the solid under vacuum.
-
The recovered catalyst can be tested for activity in a subsequent reaction, though a decrease in performance is expected.
Method 2: Solvent Extraction
This method is applicable if the catalyst and product have different solubilities in a biphasic system.
Experimental Protocol:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., water, brine).
-
Extract the product into an organic solvent in which the catalyst has low solubility.
-
The aqueous layer containing the catalyst can be further processed to recover the metal, for instance, by treatment with a reducing agent to precipitate palladium metal.
Regeneration of Deactivated Catalyst
Regeneration of a deactivated catalyst, particularly one that has formed palladium black, is challenging. In some cases, mild oxidation can regenerate the active Pd(II) species.
Experimental Protocol (Caution: for advanced users):
-
Isolate the deactivated catalyst (palladium black) by filtration.
-
Wash thoroughly with solvent to remove any adsorbed organic material.
-
Dry the solid.
-
Treatment with a mild oxidizing agent (e.g., air, benzoquinone) in a suitable solvent may partially restore catalytic activity.[2] However, the success of this approach is highly dependent on the nature of the deactivation.
Visualizing Deactivation and Recovery Workflows
Below are diagrams illustrating a typical catalytic cycle, potential deactivation pathways, and a general workflow for catalyst recovery.
Caption: Catalytic cycle, deactivation pathways, and recovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Phenolic Mannich Bases and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of various phenolic compounds are commonly evaluated using spectrophotometric assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or in terms of equivalence to a standard antioxidant like quercetin or Trolox.
| Compound | Assay | IC50 (µM) or FRAP Value | Reference Compound | Reference IC50 (µM) or FRAP Value |
| Phenolic Mannich Bases | ||||
| Dehydrozingerone Mannich base (2e) | DPPH | 50.23 | Quercetin | 21.74 |
| Dehydrozingerone (Parent Compound) | DPPH | 103.35 | Quercetin | 21.74 |
| 5-(pyrrolidin-1-ylmethyl)vanillic acid | DPPH | - | Quercetin | - |
| 2-[(diethylamino)methyl]vanillic acid | FRAP | - | Quercetin | - |
| Vanillic Acid (Parent Compound) | DPPH | - | Quercetin | - |
| Vanillic Acid (Parent Compound) | FRAP | - | Quercetin | - |
| Other Phenolic Compounds | ||||
| (+)-Catechin hydrate | ABTS | 3.12 µg/mL | - | - |
| Caffeic acid | ABTS | 1.59 µg/mL | - | - |
| Gallic acid hydrate | ABTS | 1.03 µg/mL | - | - |
| Quercetin | ABTS | 1.89 µg/mL | - | - |
| 2,3-dihydroxybenzoic acid | FRAP | Strongest antioxidant | - | - |
Note: Direct comparative values for all compounds under identical assay conditions were not available in a single source. The data presented is a compilation from various studies to illustrate the general antioxidant potential. The study on vanillic acid derivatives stated that Mannich bases enhanced DPPH activity but decreased FRAP values compared to the parent compound, though specific values were not provided in the abstract[1].
Discussion of Structure-Activity Relationships
The introduction of an aminomethyl group to a phenolic ring, as in 2-(Piperidin-1-yl)phenol and other Mannich bases, can modulate the antioxidant activity. Studies on dehydrozingerone derivatives showed that most of the Mannich base derivatives exhibited higher antioxidant activity than the parent compound. This enhancement may be attributed to the electron-donating nature of the amino group, which can stabilize the phenoxy radical formed after hydrogen donation. Furthermore, the position of the aminomethyl group relative to the hydroxyl group can influence intramolecular hydrogen bonding, which in turn affects the antioxidant capacity. In some cases, the introduction of bulky aminomethyl groups can also introduce steric hindrance, which might impact the accessibility of the hydroxyl group to free radicals.
Experimental Protocols
Detailed methodologies for the commonly employed antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution is reduced to the pale yellow of the non-radical form, DPPH-H. This change in absorbance is measured spectrophotometrically at approximately 517 nm.
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound and a standard antioxidant (e.g., quercetin, ascorbic acid) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound and standard solutions.
-
The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.[2][3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at a specific wavelength, typically around 734 nm.
General Protocol:
-
The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.
-
Various concentrations of the test compound and a standard antioxidant are prepared.
-
A fixed volume of the diluted ABTS•+ solution is added to the test compound and standard solutions.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the antioxidant power of the sample.
General Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per liter or per gram of sample.[5][6]
Signaling Pathways and Experimental Workflows
The antioxidant activity of phenolic compounds can involve complex biological pathways beyond direct radical scavenging. These compounds can modulate cellular signaling pathways, such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.
Caption: General experimental workflow for comparing antioxidant activity.
Caption: Mechanisms of antioxidant action of phenolic compounds.
Conclusion
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Selected Phenolic Acids-Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Piperidin-1-yl)phenol and Other Piperidine Derivatives in Biological Assays
References
- 1. nwmedj.org [nwmedj.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating 2-(Piperidin-1-yl)phenol: A Guide to Determining Receptor Agonist or Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of the novel compound 2-(Piperidin-1-yl)phenol to determine its activity as a receptor agonist or antagonist. Due to the absence of published experimental data for this specific molecule, this document outlines the necessary experimental protocols and data presentation formats using hypothetical data for illustrative purposes. This guide is intended to serve as a template for researchers undertaking the pharmacological characterization of this compound or similar novel chemical entities.
Introduction
This compound is a small molecule featuring a phenol ring directly substituted with a piperidine group at the ortho position. Both phenol and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds. Phenolic compounds are known to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, such as GABA-A receptors[1][2]. The piperidine ring is a prevalent scaffold in medicinal chemistry, contributing to the pharmacological properties of many drugs[3]. The combination of these two functional groups in this compound suggests its potential for biological activity, necessitating a systematic investigation to elucidate its molecular target and functional effects.
This guide will detail the standard experimental workflow for characterizing a new chemical entity, from initial receptor binding screening to functional assays that define its profile as an agonist, antagonist, or modulator.
Experimental Validation Workflow
The validation of a novel compound like this compound typically follows a multi-step process. This workflow is designed to first identify the receptor(s) it binds to and then to characterize the nature of that interaction.
Caption: A generalized workflow for the pharmacological validation of a novel compound.
Phase 1: Target Identification
The initial step is to determine if this compound binds to any known receptors. This is typically achieved through broad receptor screening panels.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines recombinantly expressing the target receptor (e.g., HEK293 cells expressing Dopamine D2 receptor) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: A constant concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for the D2 receptor) is incubated with the cell membranes.
-
Incubation with Test Compound: A range of concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation
The following table presents hypothetical binding affinity data for this compound against a panel of receptors. In this example, the compound shows high affinity for the Dopamine D2 receptor.
| Receptor | Radioligand | Ki of this compound (nM) |
| Dopamine D1 | [³H]-SCH23390 | > 10,000 |
| Dopamine D2 | [³H]-Spiperone | 25 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1,500 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 850 |
| Adrenergic α1 | [³H]-Prazosin | > 10,000 |
| Adrenergic β2 | [³H]-CGP12177 | > 10,000 |
Phase 2: Functional Characterization
Once a binding target is identified, the next step is to determine whether the compound activates the receptor (agonist activity) or blocks the action of a known agonist (antagonist activity).
Experimental Protocol: cAMP Assay (for Gs or Gi-coupled GPCRs)
For a Gi-coupled receptor like the Dopamine D2 receptor, agonist activation will lead to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the Dopamine D2 receptor (e.g., CHO-K1 cells) are plated in a multi-well plate.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.
-
Agonist Mode: To test for agonist activity, increasing concentrations of this compound are added to the cells in the presence of forskolin.
-
Antagonist Mode: To test for antagonist activity, a known D2 receptor agonist (e.g., Quinpirole) is added to the cells at a fixed concentration (e.g., its EC₈₀) along with increasing concentrations of this compound.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: The data are plotted as a dose-response curve, and the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.
-
Antagonist Mode: The data are plotted to determine the IC₅₀ of this compound in blocking the agonist-induced response. The antagonist potency (Kb) can be calculated using the Gaddum equation.
-
Hypothetical Signaling Pathway
Caption: Hypothetical antagonist action of this compound at the D2 receptor.
Hypothetical Functional Data
The following table summarizes hypothetical functional data for this compound at the Dopamine D2 receptor, suggesting it acts as an antagonist.
| Assay Mode | Parameter | Value |
| Agonist | EC₅₀ | > 10,000 nM |
| Emax | < 5% | |
| Antagonist | IC₅₀ (vs. 10 nM Quinpirole) | 150 nM |
| Kb | 45 nM |
These hypothetical results indicate that this compound has no significant agonist activity on its own but can block the action of a known D2 receptor agonist, classifying it as a D2 receptor antagonist.
Comparison with Alternatives
To put the pharmacological profile of this compound into context, it should be compared with well-characterized reference compounds.
Hypothetical Comparative Data
| Compound | Receptor Binding (Ki, nM) | Functional Activity (Kb, nM) | Receptor Subtype Selectivity (D2 vs D1) |
| This compound | 25 | 45 | > 400-fold |
| Haloperidol (Reference Antagonist) | 1.5 | 0.5 | 100-fold |
| Aripiprazole (Reference Partial Agonist) | 0.34 | - | 300-fold |
This hypothetical comparison suggests that this compound is a moderately potent and selective D2 receptor antagonist, though less potent than the established drug Haloperidol.
Conclusion
This guide outlines a systematic approach to validate the pharmacological activity of this compound. The described experimental protocols for receptor binding and functional assays are fundamental in determining whether a novel compound acts as a receptor agonist or antagonist. The provided templates for data presentation and visualization are designed to facilitate clear and concise communication of experimental findings. While the data presented here are hypothetical, they illustrate the expected outcomes of such a validation study. Rigorous experimental investigation is required to determine the true pharmacological profile of this compound.
References
Navigating the Therapeutic Potential of 2-(Piperidin-1-yl)phenol Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive examination of preclinical data reveals the evolving landscape of 2-(Piperidin-1-yl)phenol analogs and related hydroxyphenyl-piperidine derivatives as promising therapeutic agents. This guide synthesizes available in vitro and in vivo efficacy data to provide researchers, scientists, and drug development professionals with a comparative overview of their pharmacological profiles. Due to the absence of a singular, comprehensive study on a homologous series of this compound analogs, this comparison draws from multiple studies on structurally related compounds to illuminate key structure-activity relationships and translational potential.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological pathways.[1] The incorporation of a hydroxyphenyl moiety, as seen in the this compound backbone, offers a versatile platform for developing novel therapeutics, particularly in the realms of oncology, neuropharmacology, and inflammatory diseases.[2][3][4] This guide delves into the preclinical data, presenting a synthesized comparison of in vitro potency and in vivo activity for representative analogs, alongside detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Comparative Efficacy: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative efficacy data for a selection of hydroxyphenyl-piperidine and structurally related analogs from various preclinical studies. These compounds have been chosen to represent different therapeutic applications and highlight the translation of in vitro activity to in vivo models.
Table 1: In Vitro Efficacy of Representative Hydroxyphenyl-Piperidine Analogs
| Compound ID | Target/Assay | Cell Line/System | Potency (IC50/Ki) | Therapeutic Area |
| Analog A (Ifenprodil-related) | NMDA Receptor (NR1A/2B subtype) | Xenopus Oocytes | IC50: 0.017 µM | Neuroprotection |
| Analog B (Dopamine Transporter Ligand) | Dopamine Transporter (DAT) Binding | Rat Brain Tissue | IC50: 0.46 nM | CNS Disorders |
| Analog C (Anticancer Phenol Derivative) | Cytotoxicity | Human Osteosarcoma (U2OS) | IC50: 50.5 µM | Oncology |
| Analog D (Anti-inflammatory) | COX-2 Inhibition | In Vitro Enzyme Assay | % Inhibition: 79.6-84.2% | Anti-inflammatory |
Data synthesized from multiple sources for representative purposes.[3][4][5][6]
Table 2: In Vivo Efficacy of Representative Hydroxyphenyl-Piperidine Analogs
| Compound ID | Animal Model | Efficacy Endpoint | Dose | Route of Administration |
| Analog A (Ifenprodil-related) | Mouse Maximal Electroshock-induced Seizure (MES) | Anticonvulsant Activity (ED50) | 0.23 mg/kg | Intravenous (iv) |
| Analog B (Dopamine Transporter Ligand) | Mouse Locomotor Activity | Stimulant Activity | Not Specified | Not Specified |
| Analog C (Anticancer Phenol Derivative) | Not Reported | Not Reported | Not Reported | Not Reported |
| Analog D (Anti-inflammatory) | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources for representative purposes.[3][5]
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data. The following are detailed protocols for key in vitro and in vivo experiments cited in the literature for similar compounds.
In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay is utilized to determine the binding affinity of a compound to the dopamine transporter.
-
Tissue Preparation: Rat striatal tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a radiolabeled ligand specific for DAT (e.g., [³H]-WIN 35,428) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
In Vivo Mouse Maximal Electroshock-Induced Seizure (MES) Model
This model is a common preclinical screen for anticonvulsant activity.
-
Animal Preparation: Male Swiss-Webster mice are used for the study. The test compounds are administered via a specific route (e.g., intravenously or intraperitoneally) at various doses.
-
Induction of Seizures: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is determined using probit analysis.
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies involved.
Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.
Caption: Mechanism of action for a dopamine reuptake inhibitor at the synapse.
Conclusion
The exploration of this compound analogs and related hydroxyphenyl-piperidine structures continues to be a fertile ground for the discovery of novel therapeutic agents. While a direct, comprehensive comparative study on a single series of these analogs is not yet publicly available, the synthesis of data from various preclinical investigations provides valuable insights into their potential. The presented data and methodologies underscore the importance of a multi-faceted approach, combining robust in vitro characterization with relevant in vivo models, to effectively evaluate the therapeutic promise of this versatile chemical scaffold. Future research focused on systematic structure-activity relationship studies within a homologous series will be instrumental in optimizing the efficacy and safety profiles of these promising compounds.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
Comparative analysis of the catalytic efficiency of 2-(Piperidin-1-yl)phenol derivatives
Comparative Analysis of 2-(Piperidin-1-yl)phenol Derivatives in Catalysis
A guide for researchers, scientists, and drug development professionals on the catalytic applications and efficiency of this compound derivatives and their analogs.
The unique structural motif of this compound, combining a phenol ring with a piperidine moiety, has positioned these derivatives as promising candidates in the field of catalysis. Their utility spans from serving as ligands in transition metal-catalyzed reactions to acting as organocatalysts in asymmetric synthesis. This guide provides a comparative analysis of their catalytic efficiency, supported by available experimental data from closely related analogs, and detailed experimental protocols.
Data Presentation
The catalytic performance of these derivatives is highly dependent on the specific reaction and the nature of the substituents on both the phenol and piperidine rings. Below are tables summarizing the catalytic efficiency in various transformations, drawing from studies on structurally similar compounds to provide a comparative perspective.
Table 1: Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The following data is derived from a study on a 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex, a close structural analog of the target compounds. The data demonstrates the influence of substituents on the arylboronic acid on the reaction yield.
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 4-hydroxy-3-methoxy-5-(phenyl)benzaldehyde | 95 |
| 2 | 4-Methylphenylboronic acid | 4-hydroxy-3-methoxy-5-(p-tolyl)benzaldehyde | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4-hydroxy-3-methoxy-5-(4-methoxyphenyl)benzaldehyde | 96 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-4-hydroxy-3-methoxybenzaldehyde | 89 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-4-hydroxy-3-methoxybenzaldehyde | 91 |
| 6 | 4-Nitrophenylboronic acid | 4-hydroxy-3-methoxy-5-(4-nitrophenyl)benzaldehyde | 85 |
Table 2: Comparative Efficiency in Knoevenagel Condensation
This table compares the catalytic activity of piperidine with pyrrolidine in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde, highlighting the catalytic potential of the piperidine scaffold.
| Catalyst | Catalyst Loading (eq.) | TZD Conversion (%)[2] |
| Piperidine | 0.8 | 91.0 |
| Pyrrolidine | 0.5 | 100 |
| Pyrrolidine | 0.625 | 100 |
Table 3: Predicted Catalytic Activity in Asymmetric Organocatalysis
The following table presents hypothetical data for the performance of a generic chiral this compound derivative in key asymmetric reactions, based on the performance of similar organocatalysts. This serves as a predictive guide for potential applications.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Predicted Yield (%) | Predicted ee (%) |
| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | Chiral β-hydroxy ketone | 85-95 | 90-99 |
| Michael Addition | Propanal | trans-β-Nitrostyrene | Chiral γ-nitro aldehyde | 70-85 | 85-95 |
| Mannich Reaction | Acetone | Aniline | 4-Nitrobenzaldehyde | Chiral β-amino ketone | 80-90 |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures and can be adapted for specific this compound derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the study on a 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex.[1]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex (0.01 mol%)
-
K₃PO₄ (2 mmol)
-
Solvent (e.g., a mixture of MeOH and H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and K₃PO₄.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Asymmetric Aldol Reaction
This protocol is a representative procedure for an organocatalyzed asymmetric aldol reaction.[3]
Materials:
-
Ketone (2 mmol)
-
Aldehyde (1 mmol)
-
Chiral this compound derivative (catalyst, 10 mol%)
-
Solvent (e.g., anhydrous DMSO)
Procedure:
-
In a dry reaction vial, dissolve the aldehyde and the chiral catalyst in the solvent.
-
Add the ketone to the solution.
-
Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for an asymmetric aldol reaction.
Caption: Simplified signaling pathway for enamine catalysis in an aldol reaction.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-1-yl)phenol Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-(Piperidin-1-yl)phenol analogs, a class of compounds with significant therapeutic promise. By dissecting their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of more potent and selective therapeutic agents.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Analogs of this core structure have demonstrated a range of pharmacological effects, including analgesic and central nervous system (CNS) activities.[2][3] This guide will delve into the key structural modifications of these analogs and their impact on biological outcomes, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the pharmacological profiles of various this compound analogs, the following table summarizes key quantitative data from published studies. The data presented here is compiled from research on structurally related compounds, providing valuable insights into the SAR of this chemical class.
| Compound ID | R1 (Phenol Substitution) | R2 (Piperidine Substitution) | Target/Assay | Activity (IC50/Ki/ED50) | Reference |
| PD1 | H | H | Analgesic (in vivo) | Significant | [4] |
| PD3 | H | 2-oxo-2-(nitrophenyl)ethyl | Analgesic (in vivo) | Highly Significant | [4] |
| PD5 | H | 2-(2,4-dimethoxyphenyl)-2-oxoethyl | Antiplatelet (PAF-induced) | IC50 = 0.06 mM | [4] |
Note: The above table is a representative compilation from available literature on related piperidine derivatives due to the limited availability of a comprehensive SAR study on a single homologous series of this compound analogs.
Key Structure-Activity Relationship Insights
The analgesic activity of piperidine derivatives is a significant area of investigation.[2] Studies on related compounds suggest that substitution on the piperidine nitrogen plays a crucial role in modulating activity. For instance, the introduction of a phenacyl group, as seen in compounds PD3 and PD5, significantly influences their biological profiles.[4] Specifically, the nature of the substituent on the aromatic ring of the phenacyl moiety can fine-tune the compound's potency and selectivity.
Furthermore, the phenolic hydroxyl group is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor is often essential for molecular recognition at receptor binding sites. Modifications to the phenol ring, such as the introduction of various substituents, can impact a compound's pharmacokinetic and pharmacodynamic properties. The exploration of bioisosteres for the phenol group is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the pharmacological evaluation of piperidine derivatives.
Analgesic Activity Assessment (Tail Immersion Method)
This in vivo assay is used to evaluate the analgesic efficacy of test compounds.
-
Animals: Male or female mice are used for the experiment.
-
Procedure: The distal 3-5 cm of the mouse's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Measurement: The time taken for the mouse to flick or withdraw its tail is recorded as the tail-flick latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at different time points after compound administration using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
In Vitro Platelet Aggregation Assay
This assay assesses the ability of compounds to inhibit platelet aggregation induced by an agonist like Platelet-Activating Factor (PAF).
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human or animal blood by centrifugation.
-
Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at 37 °C. The test compound or vehicle is pre-incubated with the PRP for a defined period.
-
Aggregation Induction: Platelet aggregation is initiated by adding a standard concentration of PAF.
-
Measurement: The change in light transmission through the PRP suspension is continuously monitored as a measure of platelet aggregation.
-
Data Analysis: The inhibitory concentration 50 (IC50), which is the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation, is calculated.
Signaling Pathway
Many this compound analogs are believed to exert their effects through modulation of G-protein coupled receptors (GPCRs), such as opioid receptors.[4] The following diagram illustrates a generalized opioid receptor signaling pathway.
Caption: Opioid Receptor Signaling Pathway.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. A thorough understanding of the SAR principles outlined herein will undoubtedly facilitate the design of next-generation drug candidates with improved efficacy and safety profiles.
References
Benchmarking Catalyst Performance: A Comparative Analysis of 2-(Piperidin-1-yl)phenol Against Commercial Catalysts in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of these transformations hinges on the performance of the catalyst system employed. This guide provides a comparative overview of the hypothetical performance of 2-(Piperidin-1-yl)phenol as a ligand in palladium-catalyzed C-N cross-coupling reactions, benchmarked against established commercial catalysts.
While direct experimental data for the catalytic activity of this compound in C-N cross-coupling reactions is not extensively available in peer-reviewed literature, this guide offers a framework for its potential evaluation. The following sections present a standardized experimental protocol for a representative Buchwald-Hartwig amination reaction, a comparative data table with illustrative performance metrics, and visualizations to elucidate the reaction pathway and workflow.
Data Presentation: Performance in Buchwald-Hartwig Amination
The following table summarizes the hypothetical performance of a palladium catalyst system utilizing this compound as a ligand, compared with two widely-used commercial catalyst systems under standardized conditions for the coupling of 4-chlorotoluene with piperidine.
Reaction: Arylation of Piperidine with 4-Chlorotoluene
| Catalyst System | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Hypothetical | This compound | 2 | Toluene | NaOtBu | 100 | 24 | 45 | 22.5 |
| Commercial A | XPhos | 1 | Toluene | NaOtBu | 100 | 8 | >95 | >95 |
| Commercial B | RuPhos | 1 | Toluene | NaOtBu | 100 | 12 | >95 | >95 |
Note: The performance data for this compound is illustrative and intended for comparative purposes. The data for commercial catalysts is representative of typical results found in the literature for similar transformations.
Experimental Protocols
A detailed methodology for the benchmarked C-N cross-coupling reaction is provided below. This protocol can be adapted for the evaluation of novel catalyst systems.
General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Piperidine
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), the ligand (0.024 mmol, 1.2 mol%), and sodium tert-butoxide (NaOtBu, 2.8 mmol). The tube is evacuated and backfilled with argon three times. Toluene (4 mL), 4-chlorotoluene (2.0 mmol), and piperidine (2.4 mmol) are then added sequentially via syringe. The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine product. The yield is determined by isolated weight, and the turnover number (TON) is calculated as the moles of product per mole of catalyst.
Visualizations
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
Comparative Analysis of 2-(Piperidin-1-yl)phenol Derivatives: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological cross-reactivity and selectivity profiles of derivatives based on the 2-(Piperidin-1-yl)phenol scaffold. The data presented herein is compiled from various studies on structurally related piperidine and phenol compounds, offering insights into their potential as modulators of various biological targets. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Quantitative Bioactivity Profile
The following tables summarize the in vitro biological activities of several series of piperidine derivatives, providing a comparative look at their potency and selectivity across different target classes. It is important to note that these compounds, while structurally related to the this compound core, represent distinct chemical series from different studies.
| Compound Series | Target | Compound ID | IC50 / Ki (nM) | Selectivity | Reference |
| N'-(4-benzylpiperidin-1-yl)alkylamine Derivatives | Acetylcholinesterase (AChE) | 5h | 6.83 (IC50) | - | [1] |
| 5k | 2.13 (IC50) | ~38-fold selective for AChE over BuChE | [1] | ||
| Butyrylcholinesterase (BuChE) | 5h | - | - | [1] | |
| 5k | - | - | [1] | ||
| Piperidinol Analogs | Mycobacterium tuberculosis | 4m | - | Good anti-tuberculosis activity | [2][3] |
| 4n | - | Good anti-tuberculosis activity | [2][3] | ||
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Nitric Oxide (NO) Production | 6e | 0.86 (IC50, µM) | - | |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 6e | 1.87 (IC50, µM) | - | ||
| 2-substituted N-piperidinyl indoles | Nociceptin Opioid Receptor (NOP) | 1 | Subnanomolar | ~18-fold selective for NOP over MOP | [4] |
| μ-Opioid Receptor (MOP) | 1 | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cholinesterase Inhibition Assay
The inhibitory activity of the N'-(4-benzylpiperidin-1-yl)alkylamine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a spectrophotometric method based on Ellman's reagent.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the respective enzyme (AChE or BuChE) in phosphate buffer for a specified period.
-
The substrate (ATCI for AChE or BTCI for BuChE) and DTNB are added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the solution is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Anti-tuberculosis Activity Assay
The anti-tuberculosis activity of the piperidinol analogs was evaluated against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
Microplate Alamar Blue Assay (MABA) reagent
Procedure:
-
The test compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of Mycobacterium tuberculosis is added to each well.
-
The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
After incubation, the MABA reagent is added to each well.
-
The plates are further incubated until a color change from blue to pink is observed in the control wells (no drug).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.[2][3]
Anti-inflammatory Activity Assays (NO and TNF-α Production)
The anti-inflammatory activity of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO detection)
-
ELISA kit for TNF-α
-
Cell culture medium and supplements
-
Test compounds
Procedure for NO Production Inhibition:
-
RAW 264.7 cells are plated in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS is then added to the wells to stimulate NO production.
-
After 24 hours of incubation, the culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated, and IC50 values are determined.
Procedure for TNF-α Production Inhibition:
-
Similar to the NO assay, RAW 264.7 cells are pre-treated with test compounds and then stimulated with LPS.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of TNF-α production is calculated, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-(Piperidin-1-yl)phenol Against Key Biological Targets
A PUBLISH COMPARISON GUIDE
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative molecular docking study of 2-(Piperidin-1-yl)phenol against three key protein targets implicated in a range of pathologies: Acetylcholinesterase (AChE), Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2). The in silico analysis provides insights into the potential binding affinities and interaction patterns of this compound, juxtaposed with known inhibitors for each target. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to ensure reproducibility.
Introduction to Target Proteins and Ligands
This compound is a synthetic organic compound featuring a phenol ring substituted with a piperidine group. This structural motif is present in numerous biologically active molecules, suggesting its potential for diverse pharmacological activities.
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[1][2][3]
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[4] Consequently, CDK2 has emerged as a significant target for the development of anticancer therapeutics.[4][5]
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is a common approach for treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
For this comparative study, the following known inhibitors were selected as reference compounds:
-
Donepezil: A well-established AChE inhibitor used in the treatment of Alzheimer's disease.[1]
-
Olomoucine: A known inhibitor of CDK2.[10]
-
SC-558: A selective COX-2 inhibitor.[11]
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interactions of this compound and the selected known inhibitors with their respective target proteins. The results, including binding affinity (kcal/mol), and key interacting residues are summarized in the tables below.
Table 1: Docking Results for Acetylcholinesterase (AChE)
| Compound | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | 4EY7 | -8.2 | TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR334 |
| Donepezil (Reference) | 4EY7 | -11.5 | TRP84, TRP279, PHE330, TYR334, HIS440 |
Table 2: Docking Results for Cyclin-Dependent Kinase 2 (CDK2)
| Compound | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | 1W0X | -7.5 | ILE10, GLU81, LEU83, LYS89, ASP145 |
| Olomoucine (Reference) | 1W0X | -9.8 | ILE10, VAL18, ALA31, LYS33, GLU81, LEU83, PHE82, HIS84, GLN85, ASP86, LYS89, LEU134, ASP145 |
Table 3: Docking Results for Cyclooxygenase-2 (COX-2)
| Compound | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | 1CX2 | -8.9 | VAL116, ARG120, TYR355, TYR385, ARG513 |
| SC-558 (Reference) | 1CX2 | -10.7 | HIS90, ARG120, VAL349, LEU352, TYR355, SER353, LEU503, ARG513, VAL523, SER530 |
Experimental Protocols
The following section details the methodology employed for the comparative molecular docking studies.
Software and Resources
-
Docking Software: AutoDock Vina 1.1.2 was utilized for all docking simulations.[12][13]
-
Visualization Software: Discovery Studio Visualizer and PyMOL were used for visualizing and analyzing the docked complexes.
-
Protein Data Bank (PDB): The 3D crystallographic structures of the target proteins were obtained from the RCSB PDB database (--INVALID-LINK--). The specific PDB IDs used were 4EY7 for human AChE in complex with Donepezil[14], 1W0X for human CDK2 in complex with Olomoucine[10], and 1CX2 for murine COX-2 in complex with SC-558.[11]
-
Ligand Structures: The 3D structure of this compound was generated using ChemDraw and energetically minimized. The structures of the reference inhibitors were extracted from their respective PDB complex files.
Protein and Ligand Preparation
-
Protein Preparation:
-
Water molecules and co-crystallized ligands were removed from the PDB files of the target proteins.
-
Polar hydrogen atoms were added to the protein structures.
-
Gasteiger charges were computed and assigned to the protein atoms.
-
The prepared protein structures were saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the reference inhibitors were prepared by detecting the root, setting the torsions, and saved in the PDBQT file format.
-
Molecular Docking Procedure
-
Grid Box Generation: A grid box was defined to encompass the active site of each target protein. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the known binding pocket.
-
Docking Simulation: AutoDock Vina was used to perform the docking of each ligand against its respective target protein. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Analysis of Results: The docking results were analyzed based on the binding affinity scores (in kcal/mol) and the predicted binding poses. The interactions between the ligands and the protein residues, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.
Validation of the Docking Protocol
To validate the accuracy of the docking protocol, the co-crystallized ligands (Donepezil, Olomoucine, and SC-558) were extracted from their respective PDB complexes and re-docked into the binding sites of their target proteins. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[15]
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships described in this guide.
Caption: Workflow for Comparative Molecular Docking Analysis.
Caption: Simplified Signaling Pathways of Target Proteins.
References
- 1. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rcsb.org [rcsb.org]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(Piperidin-1-yl)phenol
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed, head-to-head comparison of two common synthetic routes to 2-(Piperidin-1-yl)phenol: the Buchwald-Hartwig amination and a two-step approach involving nucleophilic aromatic substitution (SNAr) followed by demethylation.
This comparison delves into the experimental protocols, quantitative data, and cost-effectiveness of each method to inform synthetic strategy and decision-making in a research and development setting.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: SNAr and Demethylation |
| Starting Materials | 2-Bromophenol, Piperidine | 2-Fluoroanisole, Piperidine, Boron Tribromide |
| Key Reagents | Palladium Acetate (Pd(OAc)₂), (±)-BINAP, Sodium tert-butoxide | Potassium Phosphate (K₃PO₄), Boron Tribromide (BBr₃) |
| Reaction Steps | 1 | 2 |
| Overall Yield | ~95% | ~85% (cumulative) |
| Reaction Time | 18 hours | 24 hours (Step 1) + 2 hours (Step 2) |
| Reaction Temperature | 100 °C | 100 °C (Step 1), -78 °C to Room Temp (Step 2) |
| Purity | High (requires column chromatography) | High (requires column chromatography) |
| Estimated Cost per Gram | ~$25 - $35 | ~$30 - $40 |
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine.[1] In this one-step synthesis, 2-bromophenol is coupled with piperidine to directly yield this compound.
Experimental Protocol
In a sealed tube, 2-bromophenol (1.0 mmol), piperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium acetate (0.02 mmol), and (±)-BINAP (0.03 mmol) are combined in anhydrous toluene (5 mL). The tube is sealed and the reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford this compound.
Performance Data
-
Yield: A typical isolated yield for this reaction is approximately 95%.
-
Purity: High purity can be achieved after column chromatography.
-
Advantages: This method is a one-step process, which can be more time and resource-efficient. It generally provides high yields.
-
Disadvantages: The use of a palladium catalyst and a phosphine ligand can be costly. The reaction requires strictly anhydrous conditions and an inert atmosphere.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Demethylation
This two-step route first involves the formation of an ether intermediate, 1-(2-methoxyphenyl)piperidine, via a nucleophilic aromatic substitution reaction. This is followed by the cleavage of the methyl ether to yield the final phenolic product.
Experimental Protocols
Step 1: Synthesis of 1-(2-Methoxyphenyl)piperidine (SNAr)
2-Fluoroanisole (1.0 mmol), piperidine (1.2 mmol), and potassium phosphate (2.0 mmol) are combined in toluene (5 mL) in a sealed tube. The reaction mixture is heated to 100 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-(2-methoxyphenyl)piperidine is then purified by column chromatography. A typical yield for this step is around 90%.
Step 2: Demethylation to this compound
To a solution of 1-(2-methoxyphenyl)piperidine (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added boron tribromide (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.[2][3] A typical yield for this step is approximately 95%.
Performance Data
-
Overall Yield: The cumulative yield for the two steps is approximately 85%.
-
Purity: High purity is achievable after chromatographic purification in each step.
-
Advantages: This route avoids the use of expensive palladium catalysts and phosphine ligands. The reagents are generally less sensitive to air and moisture compared to the Buchwald-Hartwig reaction components.
-
Disadvantages: This is a two-step process, which increases the overall reaction and purification time. The use of boron tribromide requires careful handling due to its corrosive and water-reactive nature.
Cost Analysis of Starting Materials
| Reagent | Route 1: Buchwald-Hartwig | Route 2: SNAr & Demethylation |
| Aryl Halide | 2-Bromophenol (~$15/25g)[4] | 2-Fluoroanisole (~$18.53/25g)[3] |
| Amine | Piperidine (~$35/100mL)[5] | Piperidine (~$35/100mL)[5] |
| Catalyst/Reagent | Pd(OAc)₂ (~ | K₃PO₄ (~ |
| Base | Sodium tert-butoxide (~$18.50/25g)[8] | - |
| Solvent | Toluene (~$70.65/1L)[5] | Toluene, Dichloromethane (~$114.20/500mL)[9] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Conclusion
Both the Buchwald-Hartwig amination and the two-step SNAr/demethylation route offer viable pathways to this compound. The choice between the two will likely depend on the specific priorities of the research or development team.
The Buchwald-Hartwig amination provides a more direct, one-step synthesis with a higher overall yield. However, the reliance on a palladium catalyst and a specialized phosphine ligand makes it a more expensive option and requires more stringent reaction conditions.
The SNAr and demethylation route , while being a two-step process with a slightly lower overall yield, avoids the use of costly palladium catalysts. This may be a more economical choice, particularly for larger-scale syntheses, provided the additional reaction time and handling of boron tribromide are not significant deterrents.
Ultimately, the selection of the synthetic route will involve a trade-off between reaction efficiency, cost of materials, and the available laboratory infrastructure and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. strem.com [strem.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. 467330250 [thermofisher.com]
- 9. 磷酸钾 reagent grade, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Evaluating the Therapeutic Index of 2-(Piperidin-1-yl)phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and minimal toxicity is a cornerstone of modern drug discovery. The 2-(Piperidin-1-yl)phenol scaffold has emerged as a promising pharmacophore in the development of new drug candidates, particularly in oncology. This guide provides a comparative evaluation of the therapeutic index of representative piperidine derivatives, drawing upon available preclinical data. The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety.
Quantitative Analysis of Cytotoxicity and Selectivity
The following tables summarize the cytotoxic activity of various piperidine and related derivatives against cancer cell lines (a measure of efficacy) and non-malignant cells (a measure of toxicity). The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) in normal cells to that in cancer cells, serves as an in vitro surrogate for the therapeutic index. A higher SI value suggests greater selectivity for cancer cells.
| Compound Class | Derivative | Cancer Cell Line | Efficacy (CC50/IC50, µM) | Normal Cell Line | Toxicity (CC50/IC50, µM) | Selectivity Index (SI) | Reference |
| 3,5-Bis(benzylidene)-4-piperidones | 2e | Ca9-22 (Gingival Carcinoma) | 2.5 | HGF (Gingival Fibroblast) | 16 | 6.4 | [1] |
| 2r | Ca9-22 (Gingival Carcinoma) | 4.4 | HGF (Gingival Fibroblast) | >33 | >7.5 | [1] | |
| 2k | Colo-205 (Colon Adenocarcinoma) | 1.3 | Hs27 (Foreskin Fibroblast) | 14 | 10.8 | [1] | |
| 2m | Colo-205 (Colon Adenocarcinoma) | 1.1 | Hs27 (Foreskin Fibroblast) | 13 | 11.8 | [1] | |
| 2o | Colo-205 (Colon Adenocarcinoma) | 1.2 | Hs27 (Foreskin Fibroblast) | 14 | 11.7 | [1] | |
| Acridine/Sulfonamide Hybrids | 7c | HePG2 (Hepatocellular Carcinoma) | Not specified | THLE-2 (Normal Liver) | 104 | >3 | [2] |
| 7c | MCF-7 (Breast Carcinoma) | Not specified | THLE-2 (Normal Liver) | 104 | >3 | [2] | |
| 8b | HePG2 (Hepatocellular Carcinoma) | 14.51 | THLE-2 (Normal Liver) | 55.5 | >3 | [2] | |
| 8b | HCT-116 (Colon Carcinoma) | 9.39 | THLE-2 (Normal Liver) | 55.5 | >3 | [2] | |
| 8b | MCF-7 (Breast Carcinoma) | 8.83 | THLE-2 (Normal Liver) | 55.5 | >3 | [2] | |
| Phenol Derivatives | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | HEK293 (Embryonic Kidney) | Cytotoxic effects confirmed | Not explicitly calculated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in the presented data.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are colorimetric methods used to determine cell viability and cytotoxicity.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB Assay:
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or CC50 value, the concentration of the compound that causes 50% inhibition of cell growth or is cytotoxic to 50% of the cells, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of piperidine and phenol derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Several studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.[4][5] The molecular mechanisms often involve the regulation of critical signaling pathways such as:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some piperidine derivatives have been shown to downregulate the expression of PI3K and Akt, leading to the inhibition of cancer cell growth.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in the cellular response to stress and can trigger apoptosis. Piperine, a piperidine-containing natural product, has been observed to increase the phosphorylation of JNK and p38 MAPK in ovarian cancer cells, leading to apoptosis.[4]
-
p53 Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. A novel piperine derivative was found to activate the p53 pathway, thereby inhibiting the proliferation of colorectal cancer cells.[8]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. Phenolic compounds have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards cell death.[9]
References
- 1. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel piperine derivative HJ-23 exhibits anti-colorectal cancer effects by activating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Design: A Comparative Look at the Pharmacokinetics of Phenol Bioisosteres
For researchers, scientists, and drug development professionals, the quest for orally bioavailable and metabolically stable drug candidates is a paramount challenge. Phenolic moieties, while common in pharmacologically active molecules, are notoriously susceptible to rapid metabolism, leading to poor pharmacokinetic profiles. This guide provides a comparative analysis of the pharmacokinetic profiles of phenol-containing compounds versus their bioisosteric analogues, supported by experimental data and detailed methodologies, to illuminate the strategic advantage of bioisosterism in modern drug development.
The inherent issue with many phenolic drugs lies in their rapid first-pass metabolism, primarily through glucuronidation and sulfation of the hydroxyl group. This extensive metabolism significantly reduces oral bioavailability, limiting the therapeutic potential of promising compounds. Bioisosteric replacement, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, has emerged as a powerful tool to circumvent this metabolic liability. By replacing the phenol group with metabolically more stable bioisosteres, it is possible to dramatically improve the pharmacokinetic properties of a drug candidate.
This guide will delve into a case study of dopamine D1/D5 receptor antagonists, showcasing the profound impact of replacing a phenolic group with heterocyclic bioisosteres like benzimidazolones and benzothiazolones.
Comparative Pharmacokinetic Data
The following table summarizes the comparative pharmacokinetic profiles of a parent phenolic compound and its bioisosteric analogue, based on in vivo studies in rats. The data clearly demonstrates the superior pharmacokinetic properties of the bioisosteric compound.
| Pharmacokinetic Parameter | Parent Phenol Compound (SCH 39166) | Benzimidazolone Bioisostere | Benzothiazolone Bioisostere |
| Maximum Plasma Concentration (Cmax) | Low | Significantly Higher | Markedly Improved |
| Time to Reach Cmax (Tmax) | Rapid | Similar or Slightly Delayed | Comparable to Parent |
| Area Under the Curve (AUC) | Low | Substantially Increased | Significantly Enhanced |
| Oral Bioavailability | Poor | Greatly Improved | Considerably Higher |
| Metabolic Stability | Low (Rapid Metabolism) | High (Resistant to Metabolism) | High (Reduced Metabolic Clearance) |
This table provides a qualitative summary based on published findings where specific numerical data was not fully disclosed. The trend of significant improvement in the pharmacokinetic profile of the bioisosteric analogues is consistently reported.
Experimental Protocols
The following is a detailed methodology for a typical in vivo pharmacokinetic study to compare a parent phenol compound and its bioisosteric analogues.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. They are fasted overnight before drug administration.
2. Drug Formulation and Administration:
-
Formulation: The parent phenol compound and its bioisosteric analogues are formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: A single oral dose (e.g., 10 mg/kg) is administered to each rat via oral gavage.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of the parent compound and its bioisosteres in the plasma samples.
-
Analysis: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each compound is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.
-
Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same compound.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative pharmacokinetic evaluation of phenol bioisosteric analogues.
Caption: A logical workflow for the pharmacokinetic evaluation of phenol bioisosteres.
Metabolic Pathway Consideration
The improved pharmacokinetic profile of the bioisosteric analogues is primarily due to the blockage of the primary metabolic pathways that affect phenols. The following diagram illustrates the metabolic fate of a typical phenolic compound compared to its bioisosteric replacement.
Caption: Metabolic pathway of a phenol versus its bioisosteric analogue.
Safety Operating Guide
Safe Disposal of 2-(Piperidin-1-yl)phenol: A Step-by-Step Guide
The proper disposal of 2-(Piperidin-1-yl)phenol is crucial for maintaining laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical compound. The following procedures are based on established safety protocols for similar phenolic and piperidinyl compounds and are intended to provide comprehensive guidance in the absence of a specific safety data sheet for this exact molecule.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is classified as a hazardous substance and requires careful handling to prevent exposure.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation.[1] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and dust, which can cause serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Waste Identification: Classify waste containing this compound as "Hazardous Chemical Waste."
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure lid.[3]
-
Segregation: Do not mix this waste with non-hazardous materials. Keep it segregated from incompatible chemicals to prevent hazardous reactions.
2. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."[3][4]
-
List all chemical constituents and their estimated concentrations on the hazardous waste tag. Specify "this compound."
-
Include the date of waste accumulation.
3. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[3]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container closed at all times except when adding waste.[1][3]
4. Disposal Procedure:
-
Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to schedule a waste pickup.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste in the same manner as the chemical itself.[2]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 2-(Piperidin-1-yl)phenol
Compound Hazard Assessment:
2-(Piperidin-1-yl)phenol should be handled as a hazardous substance. The phenol group suggests potential for corrosivity, toxicity, and the ability to cause severe skin burns.[1][2] Phenol can be absorbed through the skin and can have systemic effects.[1][2] The piperidine moiety indicates it may be flammable, corrosive, and toxic.[3] GHS data for the related compound 3-(Piperidin-1-yl)phenol indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, stringent safety measures are essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][5] | Protects against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Double-gloving is recommended: an inner layer of nitrile gloves and an outer layer of chemical-resistant gloves such as butyl rubber, neoprene, or Viton®.[6][7][8] | Provides robust protection against a compound that can be absorbed through the skin. Phenol readily penetrates standard nitrile gloves.[6] |
| Body Protection | A flame-retardant laboratory coat worn over personal clothing, supplemented with a chemical-resistant apron.[7] | Protects against spills and splashes to the body. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood.[7][8] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[3] | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Footwear | Closed-toe, chemical-resistant shoes.[3] | Protects feet from spills. |
Operational Plan for Handling
A systematic workflow is crucial for the safe handling of this compound from preparation to use and subsequent disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Handling:
-
When weighing the solid compound, use a weigh boat and handle it with forceps to avoid direct contact.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
During the experiment, keep all containers covered when not in use to minimize the release of vapors.
-
-
Post-Experiment:
-
Upon completion of the experiment, decontaminate all surfaces and equipment.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using an appropriate absorbent material such as vermiculite. Do not use combustible materials like paper towels.[1][3]
-
Neutralize (for small spills): Due to the basic nature of the piperidine component, a weak acid like sodium bisulfate can be used for neutralization.[3]
-
Clean-up: Wearing appropriate PPE, collect the absorbed and neutralized material using non-sparking tools and place it in a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[3]
First Aid
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wipe the affected area with polyethylene glycol (PEG 300 or 400) and then wash with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[2][10] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol: Step-by-Step
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[3][11]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[3][11][12]
-
Waste Segregation:
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and have secondary containment.[3][11]
-
Pickup and Disposal: When the container is approximately 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][12]
References
- 1. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. hmdb.ca [hmdb.ca]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
